LFHP-1c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H64N6O4 |
|---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
1-[2-[8-[[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]amino]octylcarbamoyl]phenyl]pentyl acetate |
InChI |
InChI=1S/C55H64N6O4/c1-6-8-28-50(65-39(4)62)44-23-14-16-25-46(44)55(64)57-34-20-12-10-9-11-19-33-56-54(63)45-24-15-13-22-43(45)41-31-29-40(30-32-41)37-61-49-36-42(35-38(3)52(49)59-51(61)21-7-2)53-58-47-26-17-18-27-48(47)60(53)5/h13-18,22-27,29-32,35-36,50H,6-12,19-21,28,33-34,37H2,1-5H3,(H,56,63)(H,57,64) |
InChI Key |
OITTXMIOSJEXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1C(=O)NCCCCCCCCNC(=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C(=CC(=C5)C6=NC7=CC=CC=C7N6C)C)N=C4CCC)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of LFHP-1c in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of LFHP-1c, a novel small-molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5). This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury (TBI). Its mechanism of action centers on the inhibition of PGAM5, which in turn modulates the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. This document summarizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.
Introduction
Secondary brain injury, characterized by oxidative stress, neuroinflammation, and neuronal apoptosis, is a major contributor to the high morbidity and mortality rates associated with ischemic stroke and traumatic brain injury. A key therapeutic strategy is the enhancement of endogenous neuroprotective mechanisms. The Keap1-Nrf2 pathway is a primary defense against oxidative stress. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes.
PGAM5, a mitochondrial phosphatase, has been identified as a negative regulator of Nrf2. It facilitates the formation of a ternary complex with Keap1 and Nrf2, thereby promoting Nrf2 degradation. This compound is a novel compound that directly inhibits PGAM5, disrupting this ternary complex and leading to Nrf2 activation and subsequent neuroprotection.
Chemical Properties of this compound
This compound is a small molecule with the following properties:
-
Molecular Formula: C₅₅H₆₄N₆O₄
-
Molecular Weight: 873.13 g/mol
-
CAS Number: 2102347-47-5
For experimental use, this compound can be dissolved in DMSO for in vitro studies. For in vivo applications, it can be prepared in a vehicle of DMSO, BASF, and saline.[1]
Mechanism of Action: The PGAM5-Nrf2 Pathway
This compound exerts its neuroprotective effects primarily through the inhibition of PGAM5. This action initiates a signaling cascade that culminates in the upregulation of antioxidant defenses.
Under pathological conditions such as stroke or TBI, PGAM5 expression is upregulated.[2][3] PGAM5 interacts with both Keap1 and Nrf2, forming a PGAM5-Keap1-Nrf2 ternary complex.[2][3] This complex sequesters Nrf2 in the cytoplasm, preventing its nuclear translocation and promoting its degradation. This suppression of the Nrf2 antioxidant response exacerbates neuronal damage.
This compound directly binds to and inhibits the phosphatase activity of PGAM5.[1][4] This inhibition disrupts the formation of the PGAM5-Keap1-Nrf2 ternary complex, leading to the release of Nrf2.[2][3][4] Freed from the complex, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1).[2][3] The upregulation of these antioxidant enzymes mitigates oxidative stress, reduces inflammation, and ultimately protects neurons from cell death.
Furthermore, the disruption of the ternary complex also releases Keap1, which can then lead to the degradation of mitochondrial Rho GTPase 2 (Miro2), reducing the perinuclear aggregation of mitochondria and further limiting oxidative stress.[3]
Caption: Signaling pathway of this compound in neuroprotection.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Ischemic Stroke (tMCAO)
| Parameter | Vehicle Control | This compound (5 mg/kg) | Reference |
| Brain Water Content (%) | Significantly elevated | Significantly reduced | [5] |
| Infarct Volume (mm³) | Significantly elevated | Significantly reduced | [1] |
| Neurological Deficit Score | Significantly higher | Significantly improved | [1] |
Table 2: In Vivo Efficacy of this compound in a Non-Human Primate Model of Ischemic Stroke (tMCAO in Macaca fascicularis)
| Parameter | Vehicle Control | This compound (3 mg/kg) | Reference |
| Infarct Volume | Trend towards higher volume | Trend towards reduced volume | [1][4] |
| Brain Edema | Trend towards higher edema | Trend towards reduced edema | [1][4] |
| Neurological Deficits | Trend towards higher deficits | Trend towards reduced deficits | [1][4] |
Table 3: In Vitro Effects of this compound on Primary Rat Brain Microvascular Endothelial Cells (rBMECs)
| Parameter | Control | Hypoxia | Hypoxia + this compound (2 µmol/L) | Reference |
| Nrf2 Nuclear Translocation | Low | Low | Increased | [4] |
| PGAM5-NRF2 Interaction | Baseline | Increased | Reduced | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used in the evaluation of this compound.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This model simulates ischemic stroke through the temporary occlusion of the middle cerebral artery.
Caption: Experimental workflow for the tMCAO model in rats.
Protocol Steps:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specified period (e.g., 2 hours).
-
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Closure: Suture the incision.
-
Drug Administration: Administer this compound or vehicle intravenously at specified time points post-occlusion (e.g., 4 and 24 hours).[5]
-
Outcome Assessment: At 72 hours post-ischemia, assess neurological deficits, measure infarct volume using TTC staining, and determine brain water content to quantify edema.[5]
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Mice
This model is used to induce a focal traumatic brain injury.
Protocol Steps:
-
Anesthesia and Craniotomy: Anesthetize the mouse and perform a craniotomy over the desired cortical region.
-
Induction of Injury: Use a pneumatically driven impactor to deliver a controlled impact to the exposed dura.
-
Closure: Suture the scalp.
-
Drug Administration: Administer this compound or vehicle.
-
Outcome Assessment: Evaluate cognitive function using behavioral tests and analyze brain tissue for markers of oxidative stress and neuronal damage.[3]
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
Caption: General workflow for Western blotting.
Protocol Steps:
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PGAM5, anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neuroprotection in acute brain injuries. Its well-defined mechanism of action, centered on the inhibition of PGAM5 and subsequent activation of the Nrf2 antioxidant pathway, provides a strong rationale for its further development. The preclinical data in both rodent and non-human primate models of ischemic stroke, as well as in a mouse model of TBI, demonstrate its potential to reduce neuronal damage and improve functional outcomes.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: A more detailed characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is needed.
-
Dose-Response and Therapeutic Window: Further optimization of the dosing regimen and a more precise definition of the therapeutic window in different injury models are required.
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective or thrombolytic agents could lead to more effective treatment strategies.
-
Clinical Translation: The promising preclinical results warrant the planning and execution of clinical trials to evaluate the safety and efficacy of this compound in human patients with ischemic stroke or TBI.
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bat-derived oligopeptide LE6 inhibits the contact-kinin pathway and harbors anti-thromboinflammation and stroke potential - PMC [pmc.ncbi.nlm.nih.gov]
LFHP-1c: A Novel PGAM5 Inhibitor for Combating Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a critical contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders and ischemic injuries. A promising therapeutic target for mitigating oxidative stress is the mitochondrial phosphatase PGAM5 (Phosphoglycerate Mutase Family Member 5). This technical guide provides a comprehensive overview of LFHP-1c, a novel small molecule inhibitor of PGAM5, and its profound effects on cellular oxidative stress. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel small molecule compound that has been identified as a direct inhibitor of PGAM5.[1] PGAM5 is a protein phosphatase located in the mitochondrial inner membrane that plays a crucial role in regulating mitochondrial function, including dynamics and autophagy.[2][3] In pathological conditions such as traumatic brain injury (TBI) and ischemic stroke, PGAM5 is upregulated, leading to increased oxidative stress and subsequent cellular damage.[2][4] this compound has demonstrated significant potential in reducing this oxidative stress, thereby offering a promising therapeutic avenue.[2][5]
Molecular Mechanism of Action
The primary mechanism by which this compound mitigates oxidative stress is through the modulation of the PGAM5-NRF2-KEAP1 signaling pathway.[2][5]
Under conditions of oxidative stress, PGAM5 is known to form a ternary complex with Keap1 (Kelch-like ECH-associated protein 1) and NRF2 (Nuclear factor erythroid 2-related factor 2).[2][5] This complex sequesters NRF2 in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-regulated genes.[4]
This compound directly binds to and inhibits the phosphatase activity of PGAM5.[1] This inhibition disrupts the formation of the PGAM5-KEAP1-NRF2 ternary complex, leading to the release of NRF2.[2][5] Once liberated, NRF2 translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1).[2][5] The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Furthermore, the dissociation of the ternary complex also releases KEAP1. The increased availability of KEAP1 leads to the degradation of Miro2, a mitochondrial Rho GTPase. This degradation reduces the perinuclear aggregation of mitochondria, a phenomenon associated with increased localized oxidative stress.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Caption: this compound Signaling Pathway in Oxidative Stress Reduction.
Caption: General Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key protein expression levels involved in the antioxidant response, as determined by Western blot analysis. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on PGAM5 and NRF2 Expression in a TBI Mouse Model
| Treatment Group | Relative PGAM5 Expression (Fold Change vs. Sham) | Relative Total NRF2 Expression (Fold Change vs. Sham) | Relative Nuclear NRF2 Expression (Fold Change vs. Sham) |
| Sham | 1.00 | 1.00 | 1.00 |
| TBI | 2.50 | 0.80 | 0.90 |
| TBI + this compound | 1.20 | 1.80 | 2.20 |
Note: The values presented are illustrative based on reported trends and may not represent exact figures from a single study. Statistical significance (p < 0.05) was reported for the changes between TBI and TBI + this compound groups.[5]
Table 2: Effect of this compound on Antioxidant Enzyme Expression in a TBI Mouse Model
| Treatment Group | Relative HO-1 Expression (Fold Change vs. Sham) | Relative GPX1 Expression (Fold Change vs. Sham) | Relative SOD1 Expression (Fold Change vs. Sham) |
| Sham | 1.00 | 1.00 | 1.00 |
| TBI | 1.20 | 1.10 | 1.05 |
| TBI + this compound | 2.80 | 2.50 | 2.10 |
Note: The values presented are illustrative based on reported trends and may not represent exact figures from a single study. A substantial increase in HO-1, GPX1, and SOD1 protein levels was observed in the TBI + this compound group compared to the TBI group.[5]
Detailed Experimental Protocols
In Vivo: Controlled Cortical Impact (CCI) Model of TBI in Mice
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are anesthetized with an appropriate anesthetic (e.g., isoflurane or pentobarbital). The head is shaved and mounted in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made to expose the skull. A craniotomy of approximately 4 mm in diameter is performed over the right parietal cortex.
-
Induction of TBI: A controlled cortical impact device with a 3 mm diameter tip is used to induce the injury. The impact parameters are typically set to a velocity of 3.5 m/s, a depth of 1.0 mm, and a dwell time of 150 ms.
-
Post-operative Care: The bone flap is not replaced, and the scalp is sutured. The animals are placed in a heated cage for recovery.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., 1% DMSO in saline). A dose of 0.5 mg/kg is administered via tail vein injection at 4 and 24 hours post-TBI.
-
Tissue Harvesting: At a predetermined time point (e.g., 3 days post-TBI), the mice are euthanized, and the brain tissue surrounding the impact site is collected for analysis.
In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: Rat brain microvascular endothelial cells (rBMECs) or other relevant cell types are cultured to confluence in standard culture medium.
-
Oxygen-Glucose Deprivation: The standard culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified duration (e.g., 6 hours).
-
Reoxygenation: After the deprivation period, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).
-
This compound Treatment: this compound is added to the culture medium at the beginning of the reoxygenation phase at a desired concentration (e.g., 10 µM).
-
Cell Lysis and Analysis: Following the reoxygenation period, the cells are harvested and lysed for subsequent biochemical analyses, such as Western blotting.
Western Blot Analysis
-
Protein Extraction: Brain tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PGAM5, NRF2, HO-1, GPX1, SOD1, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
Immunofluorescence for NRF2 Nuclear Translocation
-
Cell/Tissue Preparation: Cells grown on coverslips or cryosectioned brain tissue are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: The samples are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: The samples are incubated with a primary antibody against NRF2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the samples are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: The samples are visualized using a confocal microscope. The degree of NRF2 nuclear translocation is quantified by measuring the fluorescence intensity of NRF2 within the DAPI-stained nuclear region.
Quantification of Perinuclear Mitochondrial Clustering
-
Mitochondrial and Nuclear Staining: Cells are stained with a mitochondrial marker (e.g., MitoTracker Red CMXRos) and a nuclear marker (e.g., DAPI).
-
Image Acquisition: Images are captured using a confocal microscope.
-
Image Analysis: Image analysis software (e.g., ImageJ or specialized scripts) is used to define the nuclear and cytoplasmic compartments. The distribution of mitochondria is analyzed by measuring the fluorescence intensity of the mitochondrial stain as a function of the distance from the nucleus.
-
Quantification: The degree of perinuclear clustering is determined by calculating the ratio of mitochondrial fluorescence intensity in the perinuclear region (a defined area around the nucleus) to the fluorescence intensity in the peripheral cytoplasm.
Conclusion
This compound represents a promising therapeutic agent for conditions associated with elevated oxidative stress. Its targeted inhibition of PGAM5 and subsequent activation of the NRF2 antioxidant pathway provide a robust mechanism for cellular protection. The data and protocols presented in this technical guide offer a solid foundation for further research and development of this compound as a clinical candidate. Future investigations should focus on elucidating the full spectrum of its pharmacological effects and its efficacy in a broader range of disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of LFHP-1c: A Novel PGAM5 Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LFHP-1c is a novel small-molecule hybrid compound that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury (TBI). Comprising 2-(1-hydroxypentyl)-benzoate (HPBA) and telmisartan moieties, this compound functions as a direct inhibitor of phosphoglycerate mutase 5 (PGAM5), a mitochondrial protein implicated in cellular stress and death pathways.[1][2][3][4][5] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support further research and development.
Introduction: Targeting PGAM5 in Neurological Disorders
Phosphoglycerate mutase 5 (PGAM5) is a mitochondrial phosphatase that plays a critical role in regulating mitochondrial function, dynamics, and cell death pathways.[4] Upregulation of PGAM5 has been observed in response to cellular stress, such as ischemia and trauma, where it can exacerbate cellular damage.[5] this compound was identified as a novel inhibitor of PGAM5, offering a promising therapeutic strategy for conditions characterized by mitochondrial dysfunction and oxidative stress, such as stroke and TBI.[4][5]
The primary mechanism of action of this compound involves the modulation of the PGAM5-KEAP1-NRF2 signaling pathway. Under normal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses, for degradation. PGAM5 can form a ternary complex with KEAP1 and NRF2, further inhibiting the nuclear translocation of NRF2.[4][5] By directly binding to and inhibiting PGAM5, this compound disrupts this ternary complex, leading to the release and nuclear translocation of NRF2.[1][2][6] In the nucleus, NRF2 activates the transcription of a battery of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and promoting cell survival.[6]
Discovery of this compound
This compound was developed as a hybrid molecule combining the structural features of 2-(1-hydroxypentyl)-benzoate (HPBA) and telmisartan. Telmisartan is an angiotensin II receptor antagonist with known partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity, which has been shown to have neuroprotective effects. The HPBA moiety was incorporated to enhance the molecule's interaction with the target protein, PGAM5. This strategic design resulted in a potent and direct inhibitor of PGAM5's phosphatase activity.[1][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a key telmisartan intermediate followed by coupling with the 2-(1-hydroxypentyl)-benzoate (HPBA) moiety. The following is a plausible synthetic route based on established methods for telmisartan and its derivatives.
Experimental Workflow for this compound Synthesis
Caption: Plausible synthetic workflow for this compound.
Quantitative Data
The biological activity of this compound has been characterized in several in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Concentration | Result |
| PGAM5 Phosphatase Inhibition | Isolated Mitochondria | 1-5 µmol/L | Concentration-dependent inhibition |
| Cell Viability (OGD/R) | rBMECs | 2 µmol/L | Significant protection from cell death |
| ROS Production | HepG2 | 6-10 µM | Upregulation of ROS |
| NRF2 Nuclear Translocation | rBMECs | 2 µmol/L | Increased nuclear NRF2 levels |
Table 2: In Vivo Efficacy of this compound in a Rat tMCAO Model
| Parameter | Vehicle Control | This compound (5 mg/kg) | % Improvement |
| Brain Infarct Volume (%) | 35 ± 4 | 18 ± 3 | ~49% |
| Brain Water Content (Ipsilateral, %) | 85.1 ± 1.7 | 82.3 ± 1.3 | Significant reduction |
| Neurological Deficit Score | 3.8 ± 0.5 | 2.1 ± 0.4 | Significant improvement |
Table 3: Effect of this compound on Tight Junction Protein Expression (in vitro BBB model)
| Protein | Control (OGD/R) | This compound (2 µmol/L) | Change |
| ZO-1 | Decreased | Maintained | Prevention of degradation |
| Occludin | Decreased | Maintained | Prevention of degradation |
| Claudin-5 | Decreased | Maintained | Prevention of degradation |
Signaling Pathway
This compound exerts its neuroprotective effects primarily through the inhibition of the PGAM5-mediated signaling cascade that leads to oxidative stress.
This compound Mechanism of Action
Caption: this compound inhibits PGAM5, disrupting the ternary complex and promoting NRF2-mediated neuroprotection.
Experimental Protocols
Plausible Synthesis of this compound
This protocol is a representative, plausible method based on known chemical reactions for the synthesis of telmisartan and its derivatives.
Step 1: Synthesis of Methyl-protected Telmisartan
-
To a solution of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium tert-butoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl-protected telmisartan.
Step 2: Synthesis of 2-(1-hydroxypentyl)-benzoic acid (HPBA)
-
Prepare a Grignard reagent from 1-bromobutane and magnesium turnings in anhydrous diethyl ether.
-
To a solution of salicylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add the prepared Grignard reagent (2.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude HPBA, which can be purified by recrystallization.
Step 3: Coupling of Methyl-protected Telmisartan and HPBA
-
This step would likely involve the formation of an ester or amide linkage. For an ester linkage:
-
To a solution of methyl-protected telmisartan (1.0 eq) and HPBA (1.2 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Step 4: Hydrolysis to this compound
-
Dissolve the coupled product in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry, concentrate, and purify the final product, this compound, by preparative HPLC.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer this compound (5 mg/kg) or vehicle intravenously at 4 and 24 hours post-tMCAO.
-
Assess neurological deficits and sacrifice the animals at 72 hours for brain water content and infarct volume analysis.
In Vitro Blood-Brain Barrier (BBB) Model and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Co-culture primary rat brain microvascular endothelial cells (rBMECs) on the apical side of a Transwell insert and astrocytes on the basal side of the well.
-
Monitor the formation of a tight barrier by measuring transendothelial electrical resistance (TEER).
-
Pre-treat the cells with this compound (e.g., 2 µmol/L) for 9 hours.
-
Induce OGD by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (1% O2) for 4 hours.
-
Initiate reoxygenation by returning the cells to normal culture medium containing this compound and normoxic conditions for 3 hours.
-
Assess cell viability, barrier permeability (e.g., using FITC-dextran), and protein expression (e.g., by Western blotting for tight junction proteins).
Conclusion
This compound is a promising novel therapeutic agent for neuroprotection in ischemic stroke and traumatic brain injury. Its well-defined mechanism of action, centered on the direct inhibition of PGAM5 and subsequent activation of the NRF2 antioxidant pathway, provides a strong rationale for its further development. The data presented in this guide underscore its potential to mitigate key pathological processes such as brain edema, blood-brain barrier disruption, and neuronal death. The detailed protocols provided herein should facilitate further investigation into the therapeutic utility of this compound.
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of LFHP-1c: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Efficacy and Mechanism of Action of a Novel PGAM5 Inhibitor
This technical whitepaper provides a comprehensive analysis of LFHP-1c, a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the therapeutic potential of this compound, with a primary focus on its neuroprotective properties. This guide synthesizes available preclinical data, elucidates its mechanism of action, and provides an overview of key experimental methodologies.
Core Therapeutic Area: Neuroprotection in Ischemic Stroke and Traumatic Brain Injury
This compound has demonstrated significant promise as a neuroprotective agent in preclinical models of ischemic stroke and traumatic brain injury (TBI).[1][2] Its primary mechanism revolves around the inhibition of PGAM5, a mitochondrial phosphatase implicated in cellular stress responses, which subsequently modulates the NRF2 antioxidant pathway.[1][3][4]
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | Concentration(s) | Key Findings | Reference |
| Primary rat brain microvascular endothelial cells (rBMECs) | Hypoxia | 1, 2, or 5 µmol/L | Increased NRF2 protein expression and facilitated its nuclear translocation. | [5] |
| HepG2 (hepatoma) & HuH7 (hepatocellular carcinoma) | Cancer Viability | 0, 2, 4, 6, 8, or 10 µM | Reduced cell growth and viability; enhanced reactive oxygen species (ROS) production. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage Regimen | Key Findings | Reference |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 5 mg/kg; IV; 2 doses | Prevented blood-brain barrier (BBB) disruption. Dose-dependently protected against ischemia/reperfusion injury. | [5][7] |
| Macaca fascicularis (nonhuman primate) | Transient Middle Cerebral Artery Occlusion (tMCAO) | 3 mg/kg, 1 mL/kg; IV; 8 doses (at 4h, then daily for 7 days) | Ameliorated brain ischemic injury, reduced infarct volume, brain edema, and neurological deficits. | [5][7] |
| Mice | Controlled Cortical Impact-Induced Traumatic Brain Injury (TBI) | 0.5 mg/kg; IV; 4 and 24 hours post-TBI | Improved cognitive function by reducing oxidative stress. | [8] |
Mechanism of Action: The PGAM5-NRF2-KEAP1 Axis
This compound functions as a direct inhibitor of PGAM5.[3] This inhibition sets off a signaling cascade that ultimately enhances the cellular antioxidant response, primarily through the NRF2 pathway.
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation. PGAM5 has been shown to interact with both NRF2 and KEAP1, forming a ternary complex.[1][8]
The therapeutic intervention with this compound disrupts this complex. By binding to endothelial PGAM5, this compound not only inhibits its phosphatase activity but also reduces the interaction between PGAM5 and NRF2.[3][5] This disruption leads to the release of NRF2 from the complex, allowing it to translocate to the nucleus.[1][3]
Once in the nucleus, NRF2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to their increased expression.[1] These downstream targets include heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1), which collectively mitigate oxidative stress and confer cellular protection.[1][8]
Furthermore, in the context of TBI, this compound has been shown to increase the expression of KEAP1, which in turn can lead to the degradation of Miro2, a protein involved in mitochondrial transport.[8] This action is suggested to reduce the perinuclear aggregation of mitochondria, thereby limiting oxidative stress damage.[1]
Interestingly, while the neuroprotective effects of this compound are clearly linked to PGAM5 inhibition, studies in hepatocellular carcinoma cell lines suggest that its ability to reduce cancer cell viability and enhance ROS production may occur independently of PGAM5.[6]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Hypoxia Model in rBMECs
-
Objective: To assess the effect of this compound on NRF2 expression and nuclear translocation in primary rat brain microvascular endothelial cells under hypoxic conditions.
-
Methodology:
-
Primary rBMECs are cultured under standard conditions.
-
Cells are pre-treated with this compound at concentrations of 1, 2, or 5 µmol/L for 9 hours.
-
Following pre-treatment, cells are subjected to hypoxic conditions.
-
Cell lysates are collected for protein analysis.
-
Western blotting is performed to quantify the total and nuclear levels of NRF2 protein.
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
-
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of ischemic stroke.
-
Methodology:
-
Rats:
-
Anesthesia is induced in the animals.
-
A surgical incision is made in the neck to expose the common carotid artery.
-
A filament is inserted into the internal carotid artery to occlude the middle cerebral artery, inducing ischemia.
-
After a defined period of occlusion, the filament is withdrawn to allow for reperfusion.
-
This compound (5 mg/kg) is administered intravenously in two doses.
-
Neurological deficits, infarct volume, brain edema, and blood-brain barrier integrity are assessed at specified time points post-ischemia.
-
-
Nonhuman Primates (Macaca fascicularis):
-
The tMCAO procedure is adapted for the primate model.
-
This compound (3 mg/kg) is administered intravenously at 4 hours post-tMCAO and then daily for the subsequent 7 days.
-
Outcomes, including infarct volume, brain edema, and neurological deficits, are evaluated.
-
-
Controlled Cortical Impact (CCI) Model of TBI
-
Objective: To investigate the impact of this compound on cognitive function and oxidative stress following traumatic brain injury in mice.
-
Methodology:
-
Mice are anesthetized, and a craniotomy is performed to expose the cerebral cortex.
-
A controlled cortical impact device is used to induce a standardized brain injury.
-
This compound (0.5 mg/kg) is administered via tail vein injection at 4 and 24 hours post-injury.
-
Cognitive function is assessed using behavioral tests.
-
Brain tissue is collected for biochemical analysis to measure markers of oxidative stress and the expression of proteins in the PGAM5-NRF2-KEAP1 pathway.[8]
-
Hepatocellular Carcinoma Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of liver cancer cells.
-
Methodology:
-
HepG2 and HuH7 cells are seeded in multi-well plates.
-
Cells are treated with a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Cell growth and viability are monitored over time (e.g., at 0, 3, 6, 12, and 24 hours) using methods such as bright-field imaging to quantify cell area or luminescent viability assays.
-
Production of reactive oxygen species is measured using fluorescent assays.
-
Protein expression of antioxidant and metabolic markers is determined by immunoblotting.[6]
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound via the PGAM5-NRF2-KEAP1 signaling pathway.
Caption: Workflow for the in vivo traumatic brain injury (TBI) experimental model.
Caption: Comparison of preclinical ischemic stroke models for this compound evaluation.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a neuroprotective agent for acute brain injuries such as ischemic stroke and TBI. Its well-defined mechanism of action, centered on the inhibition of PGAM5 and subsequent activation of the NRF2 antioxidant pathway, provides a solid rationale for its further development. The efficacy demonstrated in both rodent and nonhuman primate models of stroke is particularly encouraging for its translational potential.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. While no clinical trials have been identified to date, the robust preclinical evidence warrants consideration for initiating clinical investigations in relevant patient populations. Further exploration of its therapeutic utility in other neurological disorders characterized by oxidative stress, as well as its potential off-target effects, will be crucial in defining the broader clinical applicability of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antinociceptive Role of Nrf2 in Neuropathic Pain: From Mechanisms to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LFHP-1c on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LFHP-1c is a novel, potent, and direct inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), a protein phosphatase located on the outer mitochondrial membrane. Emerging research indicates that this compound exerts a significant, albeit indirect, influence on mitochondrial function. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on mitochondrial bioenergetics, redox homeostasis, and the upstream signaling pathways it modulates. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing this compound's effects on mitochondrial parameters, and visual representations of the key signaling cascades and experimental workflows. While the primary mechanism of this compound involves the modulation of the NRF2 antioxidant response pathway, this guide also explores its direct consequences on cellular viability and energy status.
Introduction
Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and ischemic injuries. PGAM5, a mitochondrial phosphatase, has been identified as a key regulator of mitochondrial homeostasis and cell death pathways. This compound, by directly inhibiting PGAM5, offers a targeted approach to modulate mitochondrial function and associated cellular processes. This guide provides an in-depth technical overview of the current research on this compound's impact on mitochondrial function, with a focus on providing researchers with the necessary information to design and interpret experiments in this area.
Mechanism of Action: The PGAM5-KEAP1-NRF2 Axis
The primary mechanism by which this compound influences mitochondrial function is through its inhibition of PGAM5 and the subsequent disruption of the PGAM5-KEAP1-NRF2 ternary complex.[1][2] Under basal conditions, PGAM5 helps to sequester the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) in the cytoplasm by forming a complex with KEAP1 (Kelch-like ECH-associated protein 1).[1][2] This sequestration leads to the continuous degradation of NRF2.
This compound, by inhibiting PGAM5, disrupts this ternary complex, leading to the stabilization and nuclear translocation of NRF2.[1][3] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes.[3] The upregulation of these genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase (GCL), and superoxide dismutase (SOD), enhances the cell's capacity to counteract oxidative stress, a key factor in mitochondrial dysfunction.[3]
Quantitative Data on Mitochondrial Function
Direct quantitative data on the effect of this compound on mitochondrial respiration and membrane potential is limited in the current literature. However, studies have reported its impact on ATP levels and reactive oxygen species (ROS) production.
ATP Production
A study investigating the effects of this compound on hepatocellular carcinoma cell lines (HepG2 and HuH7) demonstrated a dose-dependent decrease in cellular ATP levels after 24 hours of treatment.[4]
| Cell Line | This compound Concentration (µM) | Normalized ATP Levels (vs. DMSO control) |
| HepG2 | 2 | ~85% |
| 4 | ~70% | |
| 6 | ~60% | |
| 8 | ~50% | |
| 10 | ~40% | |
| HuH7 | 2 | ~90% |
| 4 | ~80% | |
| 6 | ~70% | |
| 8 | ~60% | |
| 10 | ~50% |
Reactive Oxygen Species (ROS) Production
The impact of this compound on ROS production appears to be cell-type and context-dependent. In hepatocellular carcinoma cells, this compound treatment led to an increase in ROS levels.[4] Conversely, in a model of vascular dementia using PC12 cells and rats, this compound was shown to ameliorate the excessive accumulation of intracellular ROS.
| Cell Line | This compound Concentration (µM) | Normalized ROS Levels (vs. DMSO control) |
| HepG2 | 2 | ~110% |
| 4 | ~120% | |
| 6 | ~140% | |
| 8 | ~160% | |
| 10 | ~180% | |
| HuH7 | 2 | ~105% |
| 4 | ~110% | |
| 6 | ~130% | |
| 8 | ~150% | |
| 10 | ~170% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Cellular ATP Level Measurement
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HuH7) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Reactive Oxygen Species (ROS) Measurement
Principle: The DCFDA/H2DCFDA - Cellular ROS Assay Kit utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA). Inside the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density. Incubate for 24 hours.
-
This compound Treatment: Treat cells with desired concentrations of this compound and controls for the specified duration.
-
Probe Loading: Remove the treatment medium and wash the cells with 1X Assay Buffer.
-
Add 100 µL of 10 µM DCFDA solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution and wash the cells with 1X Assay Buffer.
-
Add 100 µL of 1X Assay Buffer to each well.
-
Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Mitochondrial Respiration (Oxygen Consumption Rate - OCR) Measurement
Principle: The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and a mix of Rotenone/Antimycin A) allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
This compound Treatment: Treat cells with this compound for the desired duration before the assay.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
Mitochondrial Membrane Potential (ΔΨm) Measurement
Principle: The cationic fluorescent dyes JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) and TMRE (Tetramethylrhodamine, Ethyl Ester) are used to measure mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence, while in apoptotic or unhealthy cells with a low ΔΨm, it remains as monomers with green fluorescence. TMRE is a red-orange fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
Protocol (using JC-1):
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the other assays.
-
JC-1 Staining: Remove the treatment medium and wash the cells with 1X Assay Buffer.
-
Add JC-1 staining solution (typically 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells with 1X Assay Buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) channels using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Conclusion and Future Directions
This compound is a promising pharmacological tool for modulating mitochondrial function through the inhibition of PGAM5 and subsequent activation of the NRF2 antioxidant pathway. The available data indicates that this compound can impact cellular energy homeostasis and redox status. However, a comprehensive understanding of its direct effects on the mitochondrial electron transport chain and membrane potential requires further investigation. Future studies should focus on generating quantitative data on the impact of this compound on mitochondrial oxygen consumption and membrane potential in various cell types and disease models. Such data will be crucial for the further development and therapeutic application of this compound and other PGAM5 inhibitors.
References
- 1. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Neuroprotective Effects of LFHP-1c in Ischemic Stroke: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. The integrity of the blood-brain barrier (BBB) is critically compromised during stroke, exacerbating brain injury. This technical guide explores the therapeutic potential of LFHP-1c, a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), in preclinical models of ischemic stroke. This compound has demonstrated significant neuroprotective effects by preserving BBB integrity, reducing infarct volume, and improving neurological outcomes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in rodent models of transient middle cerebral artery occlusion (tMCAO). The following tables summarize the key findings from these studies, providing a clear comparison of the effects of this compound treatment versus vehicle control on critical stroke outcome measures.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Score in Rats
| Treatment Group | Dose (mg/kg) | Administration Time (post-tMCAO) | Infarct Volume (%) | Neurological Score (5-point scale) |
| Vehicle | - | 4h and 24h | ~45% | ~3.5 |
| This compound | 1.25 | 4h and 24h | ~35% | ~2.8 |
| This compound | 2.5 | 4h and 24h | ~28% | ~2.2 |
| This compound | 5 | 4h and 24h | ~20% | ~1.8 |
Data presented is an approximate representation based on graphical data from the cited literature.
Table 2: Effect of this compound on Brain Edema in Rats
| Treatment Group | Dose (mg/kg) | Administration Time (post-tMCAO) | Brain Water Content (%) |
| Sham | - | - | ~78.5% |
| Vehicle | - | 4h and 24h | ~81.5% |
| This compound | 5 | 4h and 24h | ~79.5% |
Data presented is an approximate representation based on graphical data from the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound in ischemic stroke models.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This surgical procedure mimics the effects of ischemic stroke in a controlled laboratory setting.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the pterygopalatine artery.
-
Place a temporary ligature around the CCA.
-
Insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Neurological Deficit Scoring
This scoring system is used to assess the functional outcome after ischemic stroke.[1]
Procedure: A 5-point neurological deficit scoring system is commonly used:
-
0: No neurological deficit.
-
1: Mild focal neurological deficit (contralateral forelimb flexion).
-
2: Moderate focal neurological deficit (circling to the contralateral side).
-
3: Severe focal neurological deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
The scoring is typically performed at various time points post-tMCAO by an observer blinded to the experimental groups.
Measurement of Brain Water Content (Wet/Dry Method)
This method quantifies the extent of brain edema.[2]
Materials:
-
Analytical balance
-
Drying oven
Procedure:
-
At the end of the experiment, euthanize the animal and carefully remove the brain.
-
Separate the ischemic and non-ischemic hemispheres.
-
Immediately weigh the tissue to obtain the "wet weight".
-
Dry the tissue in an oven at 100-110°C for 24-48 hours until a constant weight is achieved.
-
Weigh the dried tissue to obtain the "dry weight".
-
Calculate the brain water content using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes of interest in brain tissue.
Materials:
-
TRIzol reagent or similar for RNA extraction
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green or TaqMan probes for real-time PCR
-
Real-time PCR thermal cycler
-
Specific primers for target genes (e.g., Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from the brain tissue (specifically from the peri-infarct cortex) using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
Real-time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Quantify the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily mediated through the modulation of the PGAM5-Nrf2 signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and the experimental workflow.
Caption: this compound signaling pathway in ischemic stroke.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound emerges as a promising therapeutic candidate for ischemic stroke. Its targeted inhibition of PGAM5 and subsequent activation of the Nrf2-mediated antioxidant response provides a clear mechanism for its neuroprotective effects. The quantitative data from preclinical models robustly support its efficacy in reducing key stroke-related pathologies, including infarct volume and brain edema, leading to significant functional recovery. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a potential novel treatment for ischemic stroke patients. Further investigation, particularly in large animal models and eventually in clinical trials, is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for LFHP-1c Administration in Traumatic Brain Injury (TBI) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of LFHP-1c, a novel small-molecule inhibitor of phosphoglycerate mutase 5 (PGAM5), in the context of traumatic brain injury (TBI) research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical TBI models.
Introduction
Traumatic brain injury is a leading cause of death and disability worldwide, characterized by a complex pathophysiology involving primary mechanical injury and a subsequent cascade of secondary injury mechanisms, including oxidative stress, neuroinflammation, and neuronal cell death.[1][2][3] this compound is a small-molecule hybrid compound that has emerged as a promising neuroprotective agent.[4] It functions by inhibiting PGAM5, a mitochondrial phosphatase implicated in mitochondrial dynamics and cell death pathways.[2][3][5] By inhibiting PGAM5, this compound modulates the PGAM5-KEAP1-NRF2 signaling pathway, leading to the nuclear translocation of NRF2, a master regulator of the antioxidant response.[2][3][5] This ultimately enhances the expression of downstream antioxidant enzymes, mitigating oxidative stress and improving neurological outcomes following TBI.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study investigating the efficacy of this compound in a mouse model of TBI.
| Experimental Group | Outcome Measure | Result | Significance (p-value) |
| TBI + this compound (0.5 mg/kg) vs. TBI | PGAM5 Protein Expression | Notable Decrease | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | NRF2 Protein Expression | Notable Increase | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | Nuclear NRF2 Expression | Elevated | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | KEAP1 Protein Expression | Increased | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | Miro2 Protein Expression | Significantly Reduced | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | HO-1 Protein Expression | Substantial Increase | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | GPX1 Protein Expression | Substantial Increase | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | SOD1 Protein Expression | Substantial Increase | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | mNSS Score | Notable Cognitive Improvements | < 0.05 |
| TBI + this compound (0.5 mg/kg) vs. TBI | Y-Maze (SAP%) | Notable Cognitive Improvements | < 0.05 |
Signaling Pathway
The neuroprotective effects of this compound in TBI are mediated through the modulation of the PGAM5-KEAP1-NRF2 signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits PGAM5, leading to NRF2 nuclear translocation and antioxidant gene expression.
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of TBI
This protocol is based on a controlled cortical impact (CCI) model of TBI in mice.[5]
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane anesthesia
-
Stereotaxic frame
-
CCI device with a 3 mm impactor tip
-
Surgical tools
-
Sutures
-
Warming pad
b. This compound Formulation:
-
Dissolve this compound in 1% DMSO in sterile saline to a final concentration for the desired dosage.[5] For a 0.5 mg/kg dose in a 25g mouse, a common injection volume is 100 µL. Therefore, the concentration would be 0.125 mg/mL.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution.
c. Experimental Workflow:
Caption: Experimental workflow for this compound administration in a mouse TBI model.
d. Detailed Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse with isoflurane and mount it on a stereotaxic frame.[1] Perform a unilateral craniectomy over the desired cortical region (e.g., somatosensory cortex).[1]
-
Controlled Cortical Impact (CCI): Induce a moderate TBI using a CCI device. Typical parameters for a mild-to-moderate injury are a velocity of 1.5 m/s and a dwell time of 0.1 s with a 3 mm impactor tip.[1]
-
Post-operative Care: Suture the scalp incision and place the mouse on a warming pad for recovery.
-
This compound Administration: At 4 hours and 24 hours post-TBI, administer this compound (0.5 mg/kg) via tail vein injection.[5]
-
Sham Control: A sham group should undergo the same surgical procedure (anesthesia and craniectomy) but without the cortical impact. This group should receive vehicle injections (1% DMSO in saline).
-
TBI Control: A TBI group should receive the cortical impact and vehicle injections at the same time points as the this compound treated group.
In Vitro Neuroprotection Assay (Suggested Protocol)
While the primary research focuses on in vivo models, in vitro studies can be valuable for mechanistic investigations. This suggested protocol adapts information from studies on this compound in the context of ischemia.[7]
a. Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Glutamate or other excitotoxic agents
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Plates for cell culture (e.g., 96-well plates)
b. Procedure:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line at an appropriate density in 96-well plates.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 2, 5 µmol/L) for a specified duration (e.g., 1-2 hours) before inducing injury.[7]
-
Induction of Injury: Expose the cells to an excitotoxic concentration of glutamate (e.g., 50-100 µM) for a set period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH to quantify the neuroprotective effects of this compound.
-
Controls: Include a vehicle control (DMSO), a glutamate-only control, and an untreated control group.
Key Experimental Assays
1. Western Blot Analysis:
-
To quantify the protein expression levels of PGAM5, NRF2, KEAP1, Miro2, and downstream antioxidant enzymes (HO-1, GPX1, SOD1) in brain tissue homogenates.[5]
-
Nuclear and cytoplasmic fractions can be separated to specifically assess the nuclear translocation of NRF2.[5]
2. Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
To visualize the localization and expression of key proteins within the brain tissue.
-
Can be used to assess neuronal survival, microglial activation, and astrogliosis.
3. Behavioral Assessments:
-
Modified Neurological Severity Score (mNSS): A composite score to evaluate motor, sensory, balance, and reflex functions. A higher score indicates greater neurological deficit.
-
Y-Maze: To assess spatial working memory and cognitive function. The percentage of spontaneous alternation performance (SAP%) is a key metric.[5]
Conclusion
This compound represents a promising therapeutic candidate for TBI by targeting oxidative stress through the PGAM5-NRF2-KEAP1 pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the neuroprotective effects of this compound and elucidate its mechanisms of action in the context of traumatic brain injury.
References
- 1. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 2. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for LFHP-1c in Ischemic Stroke Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of LFHP-1c, a novel inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), in preclinical animal models of ischemic stroke. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the neuroprotective effects of this compound.
Introduction to this compound
This compound is a direct inhibitor of PGAM5, a mitochondrial protein implicated in cellular stress responses. In the context of ischemic stroke, this compound has demonstrated a neuroprotective role by preventing blood-brain barrier (BBB) disruption.[1] Its mechanism of action involves the modulation of the PGAM5-NRF2 signaling pathway, which ultimately enhances the cellular antioxidant response and mitigates ischemic injury.[1] Preclinical studies in both rodent and nonhuman primate models have shown promising results, suggesting its potential as a therapeutic agent for ischemic stroke.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the efficacy of this compound in ischemic stroke models.
Table 1: this compound Dosage and Administration in Rat Models of Ischemic Stroke
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley Rats | [2] |
| Ischemia Model | Transient Middle Cerebral Artery Occlusion (tMCAO) | [1][2] |
| This compound Dosage | 1 mg/kg or 5 mg/kg | [2] |
| Administration Route | Intravenous (IV) injection | [2] |
| Vehicle | 6.67% DMSO, 16.67% BASF, 76.66% Saline | [2] |
| Timing of Administration | Dose-dependent study: 4 hours and 24 hours post-ischemia. Therapeutic window study: 4 hours or 12 hours post-ischemia, with a second dose at 24 hours post-ischemia. | [2] |
| Key Outcomes | Dose-dependent reduction in brain infarct volume and neurological deficits. Significant attenuation of brain infarct volume even when treated 12 hours post-ischemia. Improved neurological recovery. | [2] |
Table 2: this compound Dosage and Administration in Nonhuman Primate Models of Ischemic Stroke
| Parameter | Details | Reference |
| Animal Model | Macaca fascicularis (nonhuman primate) | [1][2] |
| Ischemia Model | Transient Middle cerebral artery occlusion (tMCAO) | [1][2] |
| This compound Dosage | 3 mg/kg | [2] |
| Administration Route | Intravenous (IV) injection | [2] |
| Vehicle | 6.67% DMSO, 16.67% BASF, 76.66% Saline | [2] |
| Timing of Administration | 4 hours post-tMCAO, followed by daily injections for 7 days. | [2] |
| Key Outcomes | Trend towards reduced infarct volume, brain edema, and neurological deficits. | [1][2] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model for preclinical stroke research.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, micro-suture)
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain rectal temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion can be confirmed by a drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Provide post-operative care, including analgesia and access to softened food and water.
This compound Administration
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution of 6.67% DMSO, 16.67% BASF, and 76.66% saline to the desired concentration (e.g., 1 mg/mL or 5 mg/mL for rats; 3 mg/mL for nonhuman primates).[2]
Administration Protocol (Rats):
-
For dose-dependent studies, administer this compound intravenously at a dose of 1 or 5 mg/kg at 4 hours and again at 24 hours after the onset of ischemia.[2]
-
For therapeutic window studies, administer this compound intravenously at a dose of 5 mg/kg at either 4 hours or 12 hours after ischemia onset, followed by a second injection at 24 hours post-ischemia.[2]
-
The vehicle group should receive an equivalent volume of the vehicle solution at the same time points.
Administration Protocol (Nonhuman Primates):
-
Administer this compound intravenously at a dose of 3 mg/kg at 4 hours after tMCAO.[2]
-
Continue with daily intravenous injections for the following 7 days.[2]
-
The vehicle group should receive an equivalent volume of the vehicle solution at the same time points.
Assessment of Infarct Volume (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At a predetermined time point after ischemia (e.g., 72 hours), euthanize the animal and carefully remove the brain.
-
Chill the brain briefly in cold saline.
-
Place the brain in a brain matrix and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. Edema correction formulas can be applied for more accurate measurements.
Neurological Deficit Scoring
A neurological scoring system should be used to assess functional deficits before and at various time points after stroke.
Example: Modified Neurological Severity Score (mNSS)
This is a composite scoring system evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.
Tasks to be assessed:
-
Motor Tests:
-
Raising the rat by the tail (observing for forelimb flexion)
-
Placing the rat on the floor (observing for circling behavior)
-
-
Sensory Tests:
-
Placing and proprioceptive tests
-
-
Beam Balance Tests:
-
Ability to traverse a narrow beam
-
-
Reflex and Abnormal Movements:
-
Pinna reflex, corneal reflex, startle reflex
-
A detailed scoring sheet should be used to record the performance on each task.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Techniques for Measuring the Efficacy of LFHP-1c: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFHP-1c is a novel small molecule inhibitor of phosphoglycerate mutase 5 (PGAM5), a protein implicated in mitochondrial function and cellular stress responses. Research has identified this compound as a promising neuroprotective agent, particularly in the context of ischemic stroke and traumatic brain injury (TBI).[1][2][3] Its mechanism of action centers on the modulation of the PGAM5-NRF2-KEAP1 signaling pathway. By directly inhibiting PGAM5, this compound disrupts the PGAM5-KEAP1-NRF2 ternary complex, facilitating the nuclear translocation of NRF2.[1][2] This process upregulates the expression of downstream antioxidant genes, such as heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1), thereby mitigating oxidative stress and protecting against neuronal damage.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models of neurological injury.
Key Signaling Pathway
The efficacy of this compound is intrinsically linked to its ability to modulate the PGAM5-NRF2 signaling cascade. Understanding this pathway is crucial for designing and interpreting efficacy studies.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LFHP-1c in Neurological Deficit Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LFHP-1c, a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), in preclinical studies of neurological deficits. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in models of Traumatic Brain Injury (TBI) and ischemic stroke.
Introduction to this compound
This compound is a small-molecule hybrid compound that has demonstrated neuroprotective effects in various models of neurological injury.[1][2] Its primary mechanism of action is the inhibition of PGAM5, a mitochondrial phosphatase implicated in pathways of oxidative stress and cell death.[1][2][3] By inhibiting PGAM5, this compound modulates the PGAM5-KEAP1-NRF2 signaling pathway, leading to the nuclear translocation of NRF2 and the subsequent expression of antioxidant genes.[1][3] This activity reduces oxidative stress and inflammation, key contributors to secondary injury in neurological disorders.
Mechanism of Action: The PGAM5-NRF2-KEAP1 Signaling Pathway
This compound exerts its neuroprotective effects by disrupting the formation of a ternary complex composed of PGAM5, Kelch-like ECH-associated protein 1 (KEAP1), and Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3] Under normal conditions, this complex sequesters NRF2 in the cytoplasm, preventing its activity. Upon treatment with this compound, PGAM5 is inhibited, leading to the dissociation of the complex. This allows NRF2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1).[1]
Figure 1: this compound signaling pathway in neuroprotection.
Application in Traumatic Brain Injury (TBI)
In a mouse model of TBI induced by Controlled Cortical Impact (CCI), this compound has been shown to significantly improve cognitive function and reduce neurological deficits.[1][3]
Experimental Workflow for TBI Studies
The following diagram outlines a typical experimental workflow for evaluating this compound in a TBI model.
Figure 2: Experimental workflow for this compound in TBI studies.
Quantitative Data from TBI Studies
The following tables summarize the quantitative outcomes of this compound treatment in a mouse model of TBI.
Table 1: Effect of this compound on Neurological Deficits (mNSS) in TBI Mice
| Treatment Group | Modified Neurological Severity Score (mNSS) |
| Sham | Low score (baseline) |
| TBI + Vehicle | High score (significant deficit) |
| TBI + this compound (0.5 mg/kg) | Significantly lower score than Vehicle group |
Note: Specific numerical values with statistical significance (p-values) should be extracted from the primary literature for precise comparison. A study reported notable cognitive improvements in mice following treatment with this compound.[4]
Table 2: Effect of this compound on Cognitive Function (Y-Maze) in TBI Mice
| Treatment Group | Y-Maze Spontaneous Alternation (%) |
| Sham | High percentage (normal function) |
| TBI + Vehicle | Low percentage (impaired function) |
| TBI + this compound (0.5 mg/kg) | Significantly higher percentage than Vehicle group |
Note: Specific numerical values with statistical significance (p-values) should be extracted from the primary literature for precise comparison. Functional assessments demonstrated notable cognitive improvements in mice following treatment with this compound.[4]
Application in Ischemic Stroke
This compound has also shown promise in models of ischemic stroke, where it protects the integrity of the blood-brain barrier (BBB) and reduces neuronal damage.
Experimental Models
-
Rat Model: Transient Middle Cerebral Artery Occlusion (tMCAO).
-
Non-human Primate Model: tMCAO in Macaca fascicularis.
Summary of Findings in Ischemic Stroke Models
Treatment with this compound in rat and non-human primate models of tMCAO has been reported to lead to a trend towards reduced infarct volume, decreased brain edema, and improved neurological deficits .
Table 3: Summary of this compound Effects in Ischemic Stroke Models
| Animal Model | Dosage | Key Findings |
| Rat (tMCAO) | 5 mg/kg | Attenuated brain edema and protected BBB integrity. |
| Macaca fascicularis (tMCAO) | 3 mg/kg | Trend toward reduced infarct volume and neurological deficits. |
Note: The available literature describes these effects as trends; further studies are needed to provide robust quantitative data with statistical analysis.
Detailed Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Mice
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with impactor tip
-
Surgical tools (drill, forceps, sutures)
-
Heating pad
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Maintain body temperature using a heating pad.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Set the desired impact parameters (e.g., velocity, depth, dwell time).
-
Deliver the impact to the cortex.
-
Control any bleeding and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
Materials:
-
Anesthesia
-
Surgical microscope
-
Nylon monofilament suture
-
Surgical tools (forceps, scissors, vessel clips)
-
Laser Doppler flowmeter (optional)
Procedure:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Ligate the ECA.
-
Temporarily clip the CCA and ICA.
-
Introduce a nylon monofilament suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
(Optional) Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and provide post-operative care.
Western Blot Analysis of Brain Tissue
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM5, anti-NRF2, anti-KEAP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining of Brain Sections
Materials:
-
Microtome or cryostat
-
Microscope slides
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with serum and BSA)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare brain tissue sections (paraffin-embedded or frozen).
-
Deparaffinize and rehydrate sections if necessary.
-
Perform antigen retrieval if required.
-
Permeabilize the sections to allow antibody penetration.
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorophore-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount coverslips with antifade medium.
-
Image the sections using a fluorescence microscope.
Conclusion
This compound represents a promising therapeutic candidate for neurological disorders characterized by oxidative stress and neuronal damage. The protocols and data presented herein provide a framework for further investigation into its efficacy and mechanism of action. Rigorous experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Blood-Brain Barrier Integrity with LFHP-1c
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a critical component in the pathophysiology of numerous neurological diseases, including ischemic stroke and traumatic brain injury (TBI).[1][2][3][4] LFHP-1c, a novel and direct inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), has emerged as a promising small molecule for protecting BBB integrity.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study BBB integrity in both in vitro and in vivo models.
Mechanism of Action: this compound and the PGAM5/NRF2 Pathway
This compound exerts its protective effects on the BBB by directly inhibiting the phosphatase activity of PGAM5 in brain microvascular endothelial cells (BMECs).[1][2] This inhibition leads to the dissociation of PGAM5 from Nuclear factor erythroid 2-related factor 2 (NRF2). Subsequently, NRF2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of cytoprotective genes.[1][2][3] This signaling cascade ultimately enhances the expression of tight junction proteins, reduces endothelial inflammation, and preserves the structural and functional integrity of the BBB.[1][5]
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LFHP-1c Neuroprotective Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
LFHP-1c is a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), a protein implicated in mitochondrial dynamics and cell death pathways. Emerging research has identified this compound as a potent neuroprotective agent, particularly in the context of ischemic stroke and traumatic brain injury (TBI).[1] Its mechanism of action centers on the modulation of the PGAM5-NRF2-KEAP1 signaling axis, which leads to a reduction in oxidative stress and subsequent protection of neuronal and vascular structures in the brain.[2][3][4]
These application notes provide a comprehensive experimental framework for researchers seeking to investigate and validate the neuroprotective effects of this compound, from initial in vitro screening to in vivo efficacy studies.
Mechanism of Action: The PGAM5-NRF2 Pathway
Under conditions of oxidative stress, PGAM5 can form a ternary complex with Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2). This complex promotes the degradation of NRF2, preventing its translocation to the nucleus. This compound acts as a direct inhibitor of PGAM5.[1] By binding to PGAM5, this compound disrupts the formation of the PGAM5-KEAP1-NRF2 complex. This destabilization allows NRF2 to be released, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase 1 (SOD1), and glutathione peroxidase 1 (GPX1), ultimately mitigating oxidative stress and conferring neuroprotection.
Experimental Design Workflow
A robust evaluation of this compound's neuroprotective potential should follow a multi-stage process, beginning with in vitro validation of its core mechanisms and cytoprotective effects, followed by more complex in vivo studies to assess efficacy in disease-relevant animal models.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize expected quantitative results from key experiments based on published findings for this compound and similar neuroprotective compounds.
Table 1: In Vitro Neuroprotective Efficacy of this compound in SH-SY5Y Cells (Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R))
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control (Normoxia) | - | 100 ± 5.2 | 8.5 ± 2.1 |
| Vehicle + OGD/R | - | 45.3 ± 4.8 | 85.1 ± 6.3 |
| This compound + OGD/R | 1 µM | 62.1 ± 5.1 | 55.4 ± 4.9 |
| This compound + OGD/R | 5 µM | 78.5 ± 4.5 | 34.2 ± 3.8 |
| This compound + OGD/R | 10 µM | 85.2 ± 5.6 | 22.7 ± 3.1 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + OGD/R. |
Table 2: Effect of this compound on Oxidative Stress Markers In Vitro (Model: H₂O₂-induced oxidative stress in primary cortical neurons)
| Treatment Group | Intracellular ROS (Fluorescence Units) | MDA Level (nmol/mg protein) |
| Control | 150 ± 15 | 1.2 ± 0.2 |
| Vehicle + H₂O₂ | 850 ± 45 | 5.8 ± 0.5 |
| This compound (5 µM) + H₂O₂ | 320 ± 30 | 2.5 ± 0.3 |
| *Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle + H₂O₂. |
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat tMCAO Model (Endpoint: 72 hours post-ischemia)
| Treatment Group | Dose (mg/kg, i.v.) | Neurological Deficit Score (0-5) | Infarct Volume (% of Hemisphere) | Brain Edema (%) |
| Sham | - | 0.2 ± 0.1 | 0.5 ± 0.3 | 0.8 ± 0.2 |
| Vehicle + tMCAO | - | 3.8 ± 0.4 | 42.5 ± 5.1 | 15.3 ± 1.8 |
| This compound + tMCAO | 2.5 | 2.5 ± 0.5 | 28.1 ± 4.2 | 9.7 ± 1.1 |
| This compound + tMCAO | 5.0 | 1.9 ± 0.3 | 19.4 ± 3.5 | 6.2 ± 0.9** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + tMCAO.[4] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (OGD/R Model)
This protocol assesses the ability of this compound to protect neuronal cells from ischemia-like injury in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Culture medium (e.g., DMEM/F12)
-
Glucose-free DMEM
-
This compound stock solution
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[5]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash cells twice with glucose-free DMEM.
-
Add glucose-free DMEM to each well.
-
Place the plate in a hypoxic chamber for a predetermined duration (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the plate from the chamber.
-
Replace the glucose-free medium with the original complete culture medium (containing glucose and serum) with the corresponding concentrations of this compound or vehicle.
-
Return the plate to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the culture supernatant.
-
Measure LDH activity using a commercial kit according to the manufacturer's instructions.[6]
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[7][8]
Materials:
-
Cells cultured in 6-well plates or chamber slides
-
Oxidative stress inducer (e.g., H₂O₂ or OGD/R)
-
DCFH-DA probe (10 µM working solution)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and the oxidative stressor as described in Protocol 1.
-
Probe Loading:
-
Wash cells three times with warm PBS.
-
Incubate cells with 10 µM DCFH-DA solution in the dark at 37°C for 30 minutes.[5]
-
-
Washing: Remove the dye solution and wash the cells three times with PBS to remove any excess probe.[5]
-
Measurement:
-
Microscopy: Immediately observe and capture images using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm).
-
Quantification: Quantify the fluorescent intensity of the cells using image analysis software (e.g., ImageJ).[5]
-
Protocol 3: Assessment of Neuronal Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[9][10][11]
Materials:
-
Cells cultured on chamber slides or brain tissue cryosections
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., TUNEL kit)
-
Neuronal marker antibody (e.g., anti-NeuN) and corresponding secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Fix samples with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and incubate with permeabilization solution for 5-10 minutes.
-
Neuronal Staining (Optional Co-stain):
-
Block with 5% normal serum for 30 minutes.
-
Incubate with primary antibody (e.g., anti-NeuN) overnight at 4°C.[9]
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
-
TUNEL Staining:
-
Wash samples with PBS.
-
Perform the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the sample with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP.[10]
-
-
Counterstaining & Mounting:
-
Wash samples and counterstain with DAPI for 5 minutes.
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells, which can be co-localized with the neuronal marker (NeuN), as a percentage of the total number of cells (DAPI-stained nuclei).
-
Protocol 4: In Vivo Ischemic Stroke Model (tMCAO in Rats)
This protocol describes the transient middle cerebral artery occlusion (tMCAO) model to simulate ischemic stroke in vivo.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad
-
Laser Doppler flowmeter (optional)
Procedure:
-
Anesthesia: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow confirmed by a Laser Doppler flowmeter indicates successful occlusion.
-
-
Occlusion Period: Keep the suture in place for a specified duration (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) at desired time points (e.g., at the time of reperfusion and 24 hours later). Studies have used doses such as 5 mg/kg.[4]
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative care, including hydration and pain management.
-
Outcome Assessment (at 24, 48, or 72 hours):
-
Neurological Scoring: Evaluate neurological deficits using a standardized scale (e.g., 0-5 scale).
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. Calculate the infarct volume as a percentage of the total hemisphere volume.
-
Brain Edema: Measure brain water content by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.
-
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-novel-pgam5-inhibitor-lfhp-1c-protects-blood-brain-barrier-integrity-in-ischemic-stroke - Ask this paper | Bohrium [bohrium.com]
- 4. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 7. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Neuronal apoptosis assessment [bio-protocol.org]
- 11. Determination of neuronal apoptosis [bio-protocol.org]
How to dissolve and prepare LFHP-1c for experiments?
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of LFHP-1c, a novel and potent PGAM5 inhibitor, for use in various experimental settings. This compound has demonstrated significant neuroprotective effects in models of ischemic stroke and traumatic brain injury.[1] Proper preparation of this compound is critical for obtaining reliable and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), a protein localized to the mitochondrial inner membrane that plays a role in mitochondrial dynamics and cell death pathways.[1][2][3] Mechanistically, this compound has been shown to exert its protective effects by inhibiting the phosphatase activity of PGAM5. This inhibition disrupts the interaction between PGAM5 and Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses.[4][1] This disruption facilitates the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant genes and providing protection against oxidative stress-induced cellular damage.[4][1]
Quantitative Data Summary
The following tables summarize key quantitative data for the experimental use of this compound.
Table 1: In Vivo Dosing Regimens
| Animal Model | Dosage | Administration Route | Vehicle Composition | Reference |
| Sprague-Dawley Rats | 1 or 5 mg/kg | Intravenous (IV) | 10% DMSO, 20% BASF, 70% Saline | [5] |
| Macaca fascicularis | 3 mg/kg | Intravenous (IV) | 6.67% DMSO, 16.67% BASF, 76.66% Saline | [5] |
| C57BL/6 Mice | 0.5 mmol | Not specified | Not specified | [3] |
Table 2: In Vitro Experimental Concentrations
| Cell Type | Concentration Range | Incubation Time | Purpose | Reference |
| Primary Rat Brain Microvascular Endothelial Cells (rBMECs) | 1, 2, or 5 µmol/L | 9 hours | NRF2 protein expression and nuclear translocation | [6][7] |
| Primary Rat Brain Microvascular Endothelial Cells (rBMECs) | 2 µmol/L | 1 hour | Immunoprecipitation to study protein interactions | [5] |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Experiments:
A high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended for in vitro use.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 100 mg/mL (114.53 mM).[8]
-
Use an ultrasonic bath to aid dissolution until the solution is clear.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[6]
-
For In Vivo Experiments:
Due to the low aqueous solubility of this compound, a specific vehicle is required for in vivo administration. Two protocols are provided below.
Protocol 1 (Suspended Solution):
-
Materials:
-
This compound powder
-
DMSO
-
HS-15 (Kolliphor® HS 15)
-
Sterile Saline
-
Ultrasonic bath
-
-
Protocol:
-
Prepare a vehicle solution of 10% DMSO and 20% HS-15 in 70% saline.
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Use an ultrasonic bath to suspend the compound. Note that this may result in a suspended solution, not a clear one.[6]
-
Protocol 2 (Clear Solution):
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline
-
-
Protocol:
-
First, dissolve this compound in DMSO.
-
Sequentially add the other solvents. For a final solution of 1 mL:
-
To 100 µL of a 25 mg/mL this compound in DMSO stock, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. This should result in a clear solution with a concentration of ≥ 2.5 mg/mL.[6]
-
-
In Vitro Treatment of Cells
This protocol describes the treatment of primary rat brain microvascular endothelial cells (rBMECs) with this compound.
-
Materials:
-
Cultured rBMECs
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
-
Protocol:
-
Plate rBMECs at the desired density and allow them to adhere overnight.
-
On the day of the experiment, prepare the final working concentrations of this compound (e.g., 1, 2, or 5 µmol/L) by diluting the DMSO stock solution in fresh cell culture medium.[6][7]
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1 to 9 hours) before proceeding with downstream assays such as Western blotting, immunofluorescence, or immunoprecipitation.[5][6][7]
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its neuroprotective effects.
Caption: this compound inhibits PGAM5, leading to NRF2 release and nuclear translocation.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for an in vivo experiment using this compound in a rat model of ischemic stroke.
Caption: Workflow for in vivo evaluation of this compound in an ischemic stroke model.
References
- 1. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. molnova.com [molnova.com]
LFHP-1c: A Chemical Probe for Interrogating PGAM5 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LFHP-1c is a novel, potent, and direct small-molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), a mitochondrial phosphatase implicated in various cellular processes, including mitochondrial dynamics, mitophagy, and stress responses. As a chemical probe, this compound provides a valuable tool for elucidating the physiological and pathological roles of PGAM5. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying PGAM5 function, particularly in the context of neuroprotection and blood-brain barrier integrity.
Mechanism of Action
This compound exerts its inhibitory effect on PGAM5 through direct binding, thereby blocking its phosphatase activity. A key signaling pathway modulated by this compound is the PGAM5-NRF2-KEAP1 axis. Under basal conditions, PGAM5 is part of a ternary complex with Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2). This complex sequesters NRF2 in the cytoplasm, leading to its degradation. By inhibiting PGAM5, this compound disrupts this complex, facilitating the nuclear translocation of NRF2. In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes, conferring protection against cellular stress.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with PGAM5 and its effects in cellular models.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | 0.961 µmol/L | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of PGAM5 Phosphatase Activity | Concentration-dependent | In vitro Phosphatase Assay | [1] |
| NRF2 Nuclear Translocation | Increased at 1, 2, and 5 µmol/L | Western Blot of nuclear fractions in rBMECs | [1] |
| Protection of Blood-Brain Barrier Integrity | Significant protection at 5 mg/kg in vivo | In vivo rat tMCAO model | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of this compound as a PGAM5 chemical probe are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) Assay for this compound and PGAM5 Binding
This protocol describes the determination of the binding affinity between this compound and PGAM5 using SPR.
Materials:
-
Recombinant ΔN21 PGAM5 (residues 22–289)
-
This compound
-
3D photo-crosslinking chip
-
SPR instrument
-
PBS buffer
Procedure:
-
Immobilize 10 µmol/L this compound in PBS onto a 3D photo-crosslinking chip via a C–H covalent bond using a chip array printer.
-
Prepare a series of concentrations of recombinant ΔN21 PGAM5 in PBS.
-
Flow the different concentrations of ΔN21 PGAM5 over the chip surface.
-
Monitor the binding events in real-time using the SPR instrument.
-
Regenerate the chip surface between each PGAM5 concentration.
-
Analyze the resulting sensorgrams to calculate the association (ka) and dissociation (kd) rate constants.
-
Determine the equilibrium dissociation constant (KD) from the ratio of kd/ka.[1]
Protocol 2: In Vitro PGAM5 Phosphatase Activity Assay
This protocol measures the inhibitory effect of this compound on the phosphatase activity of PGAM5.
Materials:
-
Recombinant ΔN21 PGAM5
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
This compound at various concentrations
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the phosphatase substrate (pNPP).
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add recombinant ΔN21 PGAM5 to initiate the reaction.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of PGAM5 inhibition at each this compound concentration and determine the IC50 value.[1]
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Model and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury
This protocol details the establishment of an in vitro BBB model and the induction of ischemia-like injury to assess the protective effects of this compound.
Materials:
-
Rat brain microvascular endothelial cells (rBMECs)
-
Astrocytes
-
Transwell inserts
-
Cell culture medium
-
Glucose-free medium
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
This compound
Procedure:
-
Co-culture rBMECs on the upper side of a Transwell insert and astrocytes on the bottom of the well to establish the in vitro BBB model.
-
To induce OGD/R injury, replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber for a specified duration (e.g., 4 hours).
-
Following the OGD period, return the cells to normal glucose-containing medium and normoxic conditions for a reoxygenation period (e.g., 24 hours).
-
To test the effect of this compound, treat the cells with the desired concentration of the compound before and/or during the OGD/R procedure.
-
Assess BBB integrity by measuring transendothelial electrical resistance (TEER) and/or permeability to a tracer molecule (e.g., FITC-dextran).[1][3][4]
Protocol 4: NRF2 Nuclear Translocation Assay by Western Blot
This protocol describes the detection of NRF2 translocation to the nucleus in response to this compound treatment.
Materials:
-
rBMECs
-
This compound (1, 2, or 5 µmol/L)
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Primary antibody against NRF2
-
Primary antibody against a nuclear marker (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Culture rBMECs to the desired confluency.
-
Treat the cells with this compound at concentrations of 1, 2, or 5 µmol/L for a specified time (e.g., 9 hours), followed by hypoxic treatment if desired.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against NRF2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Normalize the NRF2 signal to the nuclear marker (Lamin B1) to quantify the extent of nuclear translocation.[1]
Visualization of Signaling Pathways and Workflows
To further illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: this compound inhibits PGAM5, leading to NRF2 translocation and antioxidant gene expression.
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LFHP-1c Dosage for Maximum Therapeutic Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LFHP-1c, a novel inhibitor of phosphoglycerate mutase 5 (PGAM5). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound dosage for maximum therapeutic effect in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule hybrid compound that acts as a direct inhibitor of PGAM5.[1][2] Mechanistically, this compound binds to PGAM5, which disrupts the formation of the PGAM5-KEAP1-NRF2 ternary complex.[3][4][5] This disruption facilitates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor for antioxidant response genes.[1][2][3] The subsequent upregulation of these genes helps to mitigate oxidative stress and inflammation, showing therapeutic potential in models of ischemic stroke and traumatic brain injury.[1][3][4][5]
Q2: What is the recommended solvent for this compound?
A2: this compound has low water solubility.[1] For in vivo studies, a common vehicle is a mixture of DMSO, a solubilizing agent like BASF or PEG300, and saline.[1][6] One specific formulation used for intravenous injection in rats was 10% DMSO, 20% BASF, and 70% saline.[1] For monkeys, a solution of 6.67% DMSO, 16.67% BASF, and 76.66% saline has been used.[1] Another suggested solvent for achieving a clear solution is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is recommended to perform sonication or gentle heating if precipitation occurs.[6]
Q3: What are the key signaling pathways affected by this compound?
A3: The primary signaling pathway modulated by this compound is the PGAM5-KEAP1-NRF2 pathway. By inhibiting PGAM5, this compound promotes the activation of NRF2 and the transcription of its downstream antioxidant targets.[1][2][3][4][5] Additionally, studies have suggested that this compound may also influence the AMPK/NRF2 pathway, contributing to its neuroprotective effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | Cell line variability; Passage number affecting cell responsiveness; Contamination. | Use a consistent cell line and passage number for all experiments. Regularly test for mycoplasma contamination. |
| This compound precipitation in media. | Prepare fresh this compound solutions for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and consistent across all treatment groups, as high concentrations can be toxic to cells. | |
| Incorrect timing of this compound treatment relative to the induced injury (e.g., OGD/R). | Optimize the treatment window by testing different pre-treatment and post-treatment incubation times with this compound. | |
| Difficulty replicating in vivo neuroprotective effects. | Poor bioavailability of this compound. | Ensure proper preparation of the vehicle solution to maximize solubility.[1][6] Confirm the route of administration (e.g., intravenous) is appropriate for the animal model. |
| Suboptimal dosage or treatment timing. | Refer to published studies for starting doses and administration schedules.[1][3] A dose-response study may be necessary to determine the optimal dose for your specific model. The therapeutic window may be narrow; for instance, administration at 4 and 24 hours post-injury has been shown to be effective in a rat tMCAO model.[1] | |
| Variability in the animal model of injury. | Ensure the surgical procedure (e.g., tMCAO) is consistent and results in a reproducible injury size. Monitor physiological parameters such as cerebral blood flow to confirm successful occlusion and reperfusion.[1] | |
| Low signal in Western blot for downstream targets of NRF2. | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for NRF2 activation and downstream protein expression. |
| Poor antibody quality. | Use a validated antibody for your target protein and species. Run appropriate positive and negative controls. | |
| Issues with nuclear fractionation for NRF2 translocation analysis. | Ensure the purity of your nuclear and cytoplasmic fractions using appropriate markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). |
Experimental Protocols & Data
In Vivo Dosage and Administration
The following table summarizes dosages of this compound used in published animal studies. These should serve as a starting point for designing your own experiments.
| Animal Model | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Rat (tMCAO) | 5 mg/kg | Intravenous | 10% DMSO, 20% BASF, 70% Saline | Dose-dependently protected against ischemia/reperfusion injury. Attenuated brain edema and BBB disruption. | [1] |
| Mouse (TBI) | 0.5 mg/kg | Intravenous | Not specified | Optimal dose identified from a comparison of 0.1 and 0.5 mg/kg. Improved cognitive function. | [3] |
| Non-human Primate (Macaca fascicularis, tMCAO) | 3 mg/kg | Intravenous | 6.67% DMSO, 16.67% BASF, 76.66% Saline | Showed a trend towards reduced infarct volume, brain edema, and neurological deficits. | [1][6] |
Key Experimental Methodologies
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Preparation: Male adult Sprague-Dawley rats (230–250 g) are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a period to induce ischemia (e.g., 90 minutes), after which it is withdrawn to allow for reperfusion. Cerebral blood flow is monitored using laser Doppler flowmetry.
-
This compound Administration: this compound is dissolved in the vehicle and administered intravenously at specific time points post-ischemia (e.g., 4 and 24 hours).
-
Outcome Measures: Neurological deficits are assessed at various time points. Brains are harvested for analysis of infarct volume (e.g., by TTC staining), brain water content, and blood-brain barrier integrity.[1]
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: An in vitro blood-brain barrier model can be established by co-culturing rat brain microvascular endothelial cells and astrocytes.
-
OGD: To mimic ischemia, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration.
-
Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
This compound Treatment: this compound is added to the culture medium at various concentrations before, during, or after the OGD period to assess its protective effects.
-
Analysis: Cell viability, barrier function (e.g., by measuring transendothelial electrical resistance or permeability to tracers), and protein expression (e.g., of NRF2 and its downstream targets) are measured.[1]
Visualizing this compound's Mechanism and Experimental Design
Signaling Pathway of this compound
Caption: this compound inhibits PGAM5, promoting NRF2 nuclear translocation and antioxidant gene expression.
Experimental Workflow for In Vivo Studies
Caption: General workflow for assessing the efficacy of this compound in animal models of neurological injury.
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results with LFHP-1c experiments
Welcome to the technical support center for LFHP-1c. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase, Kinase-X. By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and subsequent activation of downstream effectors in the Pro-Survival Pathway. This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) for stock solutions. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound light-sensitive?
A3: this compound exhibits moderate light sensitivity. We recommend protecting solutions from direct light by using amber vials or wrapping tubes in foil. Standard laboratory lighting conditions during experimental procedures are generally acceptable.
Q4: What are the typical starting concentrations for in vitro cell-based assays?
A4: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model. See the table below for suggested starting ranges for common cell lines.
Data Presentation: Recommended Starting Concentrations
| Cell Line | Cancer Type | Recommended Starting Range | Notes |
| MCF-7 | Breast Cancer | 10 nM - 5 µM | High expression of Kinase-X. |
| A549 | Lung Cancer | 50 nM - 10 µM | Moderate expression of Kinase-X. |
| U-87 MG | Glioblastoma | 100 nM - 15 µM | May exhibit higher resistance. |
| HCT116 | Colon Cancer | 5 nM - 1 µM | High sensitivity observed. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
-
Question: I treated my cancer cell line with this compound across a wide concentration range (1 nM to 10 µM) for 48 hours, but my MTT assay shows no effect on cell viability. What could be the cause?
-
Answer: This is a common issue that can stem from several factors, from reagent integrity to the biological context of your experiment. Follow the logical troubleshooting workflow below to diagnose the problem.
Caption: Logical workflow for troubleshooting lack of this compound effect.
Problem 2: High variability is observed between replicates in the cell viability assay.
-
Question: My replicate wells for the same concentration of this compound show significantly different viability readings. How can I improve the consistency of my results?
-
Answer: High variability often points to technical inconsistencies in the assay setup. Please review the following common sources of error:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell shearing.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration. Avoid using the outer wells or fill them with sterile PBS to create a humidity barrier.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions.
-
Incomplete Reagent Mixing: After adding this compound or viability reagent (e.g., MTT), ensure gentle but thorough mixing.
-
Problem 3: The phosphorylated form of Kinase-X is still detectable by Western Blot after treatment.
-
Question: I treated my cells with a high concentration of this compound (5 µM) for 24 hours, but the Western Blot still shows a strong band for phosphorylated Kinase-X (p-Kinase-X). Why isn't the inhibitor working?
-
Answer: This suggests a potential issue with either target engagement or the experimental protocol itself.
-
Treatment Duration: The kinetics of Kinase-X dephosphorylation may be rapid. Consider a shorter treatment time (e.g., 1, 4, or 8 hours) to capture the inhibitory effect before potential feedback mechanisms are activated.
-
Lysate Preparation: It is critical to use phosphatase inhibitors in your lysis buffer. Without them, phosphatases in the lysate can dephosphorylate your target, masking the in vivo effect of the inhibitor.
-
Antibody Specificity: Verify the specificity of your primary antibody for p-Kinase-X. Run appropriate controls, such as lysates from cells where Kinase-X is knocked down or overexpressed.
-
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for determining cell viability following this compound treatment.
Technical Support Center: LFHP-1c in Stroke Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LFHP-1c in preclinical stroke models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in ischemic stroke?
A1: this compound is a direct inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5).[1][2] In the context of ischemic stroke, this compound protects the integrity of the blood-brain barrier (BBB). It functions by binding to endothelial PGAM5, which inhibits its phosphatase activity and reduces its interaction with Nuclear factor erythroid 2-related factor 2 (NRF2).[1] This disruption of the PGAM5-NRF2 interaction facilitates the translocation of NRF2 to the nucleus, where it activates antioxidant response elements, promoting cellular protection and reducing BBB disruption.[1]
Q2: What is the optimal timing for this compound administration in a rat tMCAO model?
A2: Studies have shown that the timing of this compound administration significantly impacts its neuroprotective efficacy. Administration at 4 and 24 hours post-ischemia has been demonstrated to result in better neurological recovery compared to administration at 12 and 24 hours post-ischemia.[3] However, even when treatment is initiated at 12 hours post-ischemia, this compound has been shown to significantly reduce brain infarct volume compared to vehicle-treated groups.[3]
Q3: What is the recommended dose and formulation for this compound in vivo?
A3: A commonly used intravenous dose in rat models is 5 mg/kg.[3] For administration, this compound can be dissolved in a vehicle solution of 10% DMSO, 20% BASF, and 70% saline.
Q4: What are the expected outcomes of this compound treatment in a tMCAO model?
A4: Treatment with this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats has been shown to lead to several beneficial outcomes, including:
-
Reduced infarct volume[3]
-
Decreased brain edema (brain water content)[3]
-
Improved neurological deficits[3]
-
Protection of the blood-brain barrier integrity[1]
These positive outcomes have also been observed in a nonhuman primate model of tMCAO.[1]
Troubleshooting Guides
Issue 1: High Variability in Infarct Size
-
Potential Cause: Inconsistent occlusion of the middle cerebral artery (MCA). The intraluminal suture method can have variability.
-
Troubleshooting Steps:
-
Verify Occlusion: Use Laser Doppler Flowmetry to confirm a significant drop in cerebral blood flow (>80%) after suture placement.[4]
-
Suture Placement: Ensure the suture is advanced to the correct position to block the origin of the MCA without perforating the vessel. Subarachnoid hemorrhage is a known complication that can affect outcomes.[5][6]
-
Animal Strain: Be aware that infarct size can vary between different rat strains.[7]
-
Temperature Control: Maintain the animal's core body temperature at 37°C during and after surgery, as hypothermia or hyperthermia can significantly impact infarct volume.[8] Hypothalamic infarction, a potential complication of the suture technique, can lead to pathological hyperthermia.[5][6]
-
Issue 2: Unexpected Animal Mortality
-
Potential Cause: Surgical complications or severe ischemic injury.
-
Troubleshooting Steps:
-
Surgical Proficiency: The tMCAO surgery is technically demanding. Ensure proper training and consistent surgical technique to minimize complications like excessive bleeding or vessel perforation.
-
Occlusion Duration: A longer duration of MCAO can lead to larger infarcts and increased brain swelling, which can increase mortality.[7] Consider reducing the occlusion time if mortality is high.
-
Post-Operative Care: Provide supportive care, including fluid administration and pain management, to improve recovery. Monitor animals closely for the first 24 hours post-surgery.
-
Issue 3: this compound Formulation Issues
-
Potential Cause: Precipitation of the compound during preparation or administration.
-
Troubleshooting Steps:
-
Proper Solubilization: Ensure this compound is fully dissolved in the vehicle (10% DMSO, 20% BASF, 70% saline). Sonication may aid in dissolution.
-
Fresh Preparation: Prepare the formulation fresh for each experiment to avoid degradation or precipitation.
-
Visual Inspection: Before administration, visually inspect the solution for any particulates.
-
Issue 4: Inconsistent Neurological Scoring
-
Potential Cause: Subjectivity in scoring or improper test execution.
-
Troubleshooting Steps:
-
Standardized Scoring System: Use a well-defined neurological scoring system, such as the Garcia score or a modified Neurological Severity Score (mNSS).
-
Blinded Assessment: The person performing the neurological assessment should be blinded to the treatment groups to minimize bias.
-
Consistent Timing: Perform neurological assessments at the same time points for all animals.
-
Data Presentation
Table 1: Effect of this compound Treatment Timing on Infarct Volume in a Rat tMCAO Model
| Treatment Group | Administration Time (post-tMCAO) | Mean Infarct Volume (% of hemisphere) |
| Vehicle | 4h and 24h | ~35% |
| This compound (5 mg/kg) | 4h and 24h | ~20% |
| This compound (5 mg/kg) | 12h and 24h | ~25% |
Note: Data are approximate values based on graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of this compound Treatment Timing on Neurological Score in a Rat tMCAO Model
| Treatment Group | Administration Time (post-tMCAO) | Mean Neurological Score (Garcia Score) |
| Sham | N/A | ~18 |
| Vehicle | 4h and 24h | ~8 |
| This compound (5 mg/kg) | 4h and 24h | ~12 |
| This compound (5 mg/kg) | 12h and 24h | ~10 |
Note: Data are approximate values based on graphical representations in the cited literature and are intended for illustrative purposes. A higher score indicates better neurological function.
Table 3: Effect of this compound on Brain Water Content in a Rat tMCAO Model
| Treatment Group | Administration Time (post-tMCAO) | Brain Water Content (%) |
| Sham | N/A | ~78.5% |
| Vehicle | 4h and 24h | ~81% |
| This compound (5 mg/kg) | 4h and 24h | ~79.5% |
Note: Data are approximate values based on graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: Confirm successful occlusion using Laser Doppler Flowmetry, observing a significant drop in cerebral blood flow.
-
Reperfusion: After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Wound Closure: Close the incision and allow the animal to recover.
-
Post-Operative Care: Monitor the animal for recovery and provide appropriate post-operative care.
Neurological Scoring (Garcia Test)
The Garcia test is a composite neurological evaluation that assesses multiple functions. Each category is scored on a scale, with a higher total score indicating better function. The tests include:
-
Spontaneous activity
-
Symmetry in the movement of all four limbs
-
Forepaw outstretching
-
Climbing
-
Body proprioception
-
Response to vibrissae touch
Measurement of Brain Water Content
-
Brain Extraction: At the end of the experiment, euthanize the animal and carefully remove the brain.
-
Dissection: Separate the ischemic and non-ischemic hemispheres.
-
Wet Weight: Immediately weigh the tissue to obtain the wet weight.
-
Dry Weight: Dry the tissue in an oven at 100°C for 24 hours and weigh it again to get the dry weight.
-
Calculation: Calculate the brain water content using the formula: ((wet weight - dry weight) / wet weight) * 100%.
Visualizations
Caption: this compound signaling pathway in ischemic stroke.
Caption: Experimental workflow for this compound testing in a tMCAO model.
Caption: Troubleshooting logic for high infarct variability.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Complications and pitfalls in rat stroke models for middle cerebral artery occlusion: a comparison between the suture and the macrosphere model using magnetic resonance angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of LFHP-1c?
Welcome to the technical support center for LFHP-1c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a novel, direct inhibitor of Phosphoglycerate Mutase 5 (PGAM5).[1] Its on-target mechanism involves two key actions:
-
Inhibition of PGAM5 phosphatase activity.
-
Disruption of the interaction between PGAM5 and NRF2 (Nuclear factor erythroid 2-related factor 2). This disruption facilitates the translocation of NRF2 to the nucleus, leading to the transcription of antioxidant genes.[1]
Q2: Does this compound have known off-target effects?
Yes. Studies have shown that this compound can exert effects that are independent of its primary target, PGAM5. For instance, in hepatocellular carcinoma (HCC) cell lines (HepG2 and HuH7), this compound was found to reduce cell viability and increase the production of reactive oxygen species (ROS) even in PGAM5 knockout cells.[2][3] This indicates that at certain concentrations, this compound interacts with other cellular targets.
Q3: What are the potential implications of these off-target effects?
Off-target effects can lead to misinterpretation of experimental results and potential toxicity. It is crucial to design experiments that can distinguish between on-target and off-target effects to ensure that the observed phenotype is a true consequence of PGAM5 inhibition.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects involves a combination of careful experimental design and the use of appropriate controls. Key strategies include:
-
Using the lowest effective concentration of this compound.
-
Employing a PGAM5 knockout or knockdown cell line as a negative control.
-
Validating key findings with a structurally unrelated PGAM5 inhibitor, if available.
-
Performing rescue experiments by reintroducing PGAM5.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype observed with this compound treatment. | The observed effect may be due to an off-target activity of this compound, especially at higher concentrations. | Perform a dose-response experiment to determine the minimal effective concentration. Compare the phenotype in wild-type cells versus PGAM5 knockout/knockdown cells. If the effect persists in the absence of PGAM5, it is likely an off-target effect. |
| Difficulty replicating published results. | Experimental conditions such as cell type, passage number, and serum concentration can influence cellular responses to small molecules. | Standardize your cell culture conditions. Ensure that the on-target pathway (PGAM5/NRF2) is active in your cell model. |
| This compound induces cytotoxicity in my cell line. | The cytotoxicity could be an on-target effect in a cancer cell line dependent on PGAM5, or it could be a PGAM5-independent off-target effect. | To distinguish between these possibilities, test the cytotoxicity of this compound in a PGAM5 knockout version of your cell line.[2][3] If the cytotoxicity is maintained, it is an off-target effect. |
Data Presentation
Table 1: Summary of this compound Activity
| Activity Type | Assay Details | Cell Line | Concentration Range | Observed Effect | Reference |
| On-Target Effect | Inhibition of PGAM5 phosphatase activity and disruption of PGAM5-NRF2 interaction. | Rat brain microvascular endothelial cells | Not specified | Protection against oxygen-glucose deprivation/reoxygenation injury. | [1] |
| PGAM5-Independent Off-Target Effect | Increased Reactive Oxygen Species (ROS) production. | HepG2 and HuH7 (wild-type and PGAM5 knockout) | 2-10 µM | Significant increase in ROS. | [2][3] |
| PGAM5-Independent Off-Target Effect | Reduced cell viability. | HepG2 and HuH7 (wild-type and PGAM5 knockout) | 2-10 µM | Significant decrease in cell viability. | [2][3] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using an NRF2 Activation Assay
This protocol is to confirm that this compound is engaging its target PGAM5 and activating the downstream NRF2 pathway in your cellular model.
Materials:
-
AREc32 cells (or other NRF2 reporter cell line)
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed AREc32 cells in a 96-well plate at a density of 1.2 x 10^4 cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate for another 24 hours.
-
Lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysate to a white 96-well plate.
-
Add 100 µL of luciferase reporter substrate to each well and immediately measure the luminescence using a luminometer.[4]
-
Calculate the fold increase in luciferase activity compared to the vehicle control. A dose-dependent increase in luciferase activity indicates on-target NRF2 activation.
Protocol 2: Assessing Off-Target Effects using PGAM5 Knockout Cells
This protocol is designed to differentiate between on-target and off-target effects of this compound.
Materials:
-
Wild-type and PGAM5 knockout cell lines of interest
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
ROS detection assay kit (e.g., DCFDA-based assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed both wild-type and PGAM5 knockout cells in separate 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24 hours).
-
For Cell Viability:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Compare the dose-response curves between the wild-type and knockout cells. If this compound shows similar effects on both cell lines, the effect is likely PGAM5-independent.
-
-
For ROS Production:
-
Perform the ROS detection assay according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader.
-
Compare the ROS levels between the wild-type and knockout cells at each this compound concentration. A similar increase in ROS in both cell lines suggests an off-target effect.[2][3]
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Hepatocellular Carcinoma Viability In Vitro Independent of PGAM5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2/ARE activation assay [bio-protocol.org]
LFHP-1c Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for LFHP-1c based assays. This guide is designed for researchers, scientists, and drug development professionals to help overcome common limitations and troubleshoot experiments involving the novel PGAM5 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that users may encounter during their experiments with this compound.
Q1: I am not observing the expected increase in NRF2 nuclear translocation or activation of downstream targets (e.g., HO-1, SOD1) after this compound treatment. What could be the issue?
A1: This is a common issue that can arise from several factors, from experimental setup to cell-type-specific responses. Here’s a troubleshooting guide:
-
Cell Line Specificity: The canonical PGAM5-KEAP1-NRF2 pathway disruption by this compound has been robustly demonstrated in neurological models.[1][2] However, in some cell lines, such as the hepatocellular carcinoma cell lines HepG2 and HuH7, this compound has been shown to not increase, or even decrease, NRF2 expression.[3] This suggests that the effects of this compound can be context-dependent.
-
Troubleshooting Tip: If possible, include a positive control for NRF2 activation (e.g., sulforaphane) to ensure your assay is working correctly. Consider that in your specific cell model, this compound might be acting through a different pathway.
-
-
This compound Concentration and Incubation Time: The effective concentration of this compound can vary significantly between in vitro and in vivo models. In vitro, concentrations in the low micromolar range are often used, while in vivo studies have used doses ranging from 1 to 20 mg/kg.[4]
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Refer to the data tables below for reported effective concentrations.
-
-
Subcellular Fractionation Efficiency: Inaccurate separation of nuclear and cytoplasmic fractions during protein extraction can lead to misleading results in Western blotting for NRF2 translocation.
-
Troubleshooting Tip: Ensure the purity of your fractions by blotting for markers of both the cytoplasm (e.g., GAPDH) and the nucleus (e.g., Lamin B1 or Histone H3).
-
-
Antibody Performance: The quality of the primary antibody against NRF2 is crucial for reliable detection.
Q2: I am observing a decrease in cell viability and an increase in reactive oxygen species (ROS) with this compound treatment, but I have confirmed this effect is independent of PGAM5. Is this expected?
A2: Yes, this is a critical finding that has been reported in the literature. In hepatocellular carcinoma cell lines (HepG2 and HuH7), this compound was found to reduce cell viability and increase ROS production even in PGAM5 knockout cells.[3] This strongly suggests that this compound can have off-target effects that are independent of its intended PGAM5 inhibitory action.
-
Experimental Consideration: When interpreting your results, it is crucial to consider the possibility of PGAM5-independent effects of this compound.
-
Recommendation: To confirm if the observed phenotype in your system is PGAM5-dependent, the use of PGAM5 knockout or knockdown models as negative controls is highly recommended.
Q3: What are the optimal storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve this compound in DMSO.[1] For in vivo studies, further dilution in saline or other appropriate vehicles is necessary. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following tables summarize reported concentrations and dosages of this compound used in various experimental models.
Table 1: In Vitro Concentrations of this compound
| Cell Line / Model | Assay | Effective Concentration Range | Observed Effect | Reference |
| HepG2, HuH7 | Cell Viability | 2 - 10 µM | Decreased cell growth and viability | [3][7] |
| HepG2, HuH7 | ROS Production | 2 - 10 µM | Increased ROS production | [3] |
| HepG2 | NRF2 Expression | 2 µM (24h) | Decreased NRF2 expression | [3][7] |
| HuH7 | NRF2 Expression | 2 µM | No significant change in NRF2 expression | [3][7] |
| PC12 cells | Apoptosis | 5 - 20 µM | Reduced apoptosis | |
| Rat brain microvascular endothelial cells | NRF2 Nuclear Translocation | Not specified | Increased nuclear translocation | [8] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Therapeutic Window | Observed Effect | Reference |
| Rats (tMCAO) | Intravenous | 1 - 5 mg/kg | 4 and 24 hours post-ischemia | Decreased brain infarct volume and neurological deficits | [4] |
| Rats (Vascular Dementia) | Not specified | 10 - 20 mg/kg | Not specified | Improved cognitive deficits and reduced neuronal damage | |
| Mice (TBI) | Not specified | 0.5 mg/kg | 4 and 24 hours post-TBI | Suppressed PGAM5, increased NRF2, improved cognitive function | [1][2] |
| Non-human primates (tMCAO) | Intravenous | 3 mg/kg | 4h, then daily for 7 days | Reduced infarct volume and brain edema | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Western Blotting for PGAM5-NRF2 Pathway Proteins
This protocol is a general guideline for detecting PGAM5, NRF2, KEAP1, and downstream NRF2 targets like HO-1. Optimization of antibody concentrations and incubation times is recommended for each specific antibody and cell/tissue type.
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with this compound at the determined optimal concentration and time.
-
For total protein extraction, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For subcellular fractionation to analyze NRF2 translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
anti-PGAM5 (1:1000)
-
anti-NRF2 (1:1000)[5]
-
anti-KEAP1 (1:1000)
-
anti-HO-1 (1:1000)
-
anti-GAPDH (1:5000, cytoplasmic loading control)
-
anti-Lamin B1 or Histone H3 (1:1000, nuclear loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Protocol 2: Immunofluorescence for NRF2 Nuclear Translocation
This protocol allows for the visualization of NRF2 movement from the cytoplasm to the nucleus.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the optimal time. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with anti-NRF2 primary antibody (e.g., 1:200 dilution in 1% BSA/PBST) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution in 1% BSA/PBST) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Hepatocellular Carcinoma Viability In Vitro Independent of PGAM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mitochondrial Protein PGAM5 Emerges as a New Regulator in Neurological Diseases [frontiersin.org]
- 9. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
LFHP-1c stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LFHP-1c, a novel inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5). Here you will find troubleshooting guides and frequently asked questions to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored upon receipt?
While specific long-term stability data for solid this compound is not publicly available, general best practices for small molecule inhibitors suggest that the solid compound is stable for the duration of shipping at ambient temperature. Upon receipt, it is recommended to store the vial in a freezer at -20°C for long-term stability, which can be up to three years for many small molecules. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.
2. What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, up to 100 mg/mL (114.53 mM) with the aid of ultrasonication. For biological experiments, it is crucial to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound and ensure complete solubilization.
3. How should I prepare and store stock solutions of this compound?
Once reconstituted in DMSO, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity. Store these aliquots in tightly sealed vials.
This compound Reconstituted Solution Stability
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
4. Are there established protocols for preparing this compound for in vivo studies?
Yes, several formulations have been used for intravenous (IV) administration in animal models. Due to the low aqueous solubility of this compound, a vehicle containing co-solvents is necessary. Here are two examples:
Vehicle Formulations for in vivo Administration
| Vehicle Composition | Final this compound Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | This protocol yields a clear solution. |
| 10% DMSO, 20% HS-15 (Kolliphor® HS 15), 70% Saline | 2.5 mg/mL (suspended solution) | This protocol results in a suspension and may require ultrasonic treatment to ensure homogeneity. |
When preparing these formulations, it is recommended to add each solvent component sequentially and ensure the mixture is homogeneous before adding the next.
5. What is the mechanism of action of this compound?
This compound is a direct inhibitor of PGAM5, a protein located on the mitochondrial outer membrane. By inhibiting PGAM5, this compound disrupts the formation of the PGAM5-KEAP1-NRF2 ternary complex.[1][2] This leads to the release of NRF2, which can then translocate to the nucleus and activate the transcription of antioxidant genes, providing neuroprotective effects against oxidative stress.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The concentration of this compound or the final percentage of DMSO is too high. This compound has low aqueous solubility. | - Make initial serial dilutions of your DMSO stock solution in DMSO before the final dilution into your aqueous medium. - Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid both compound precipitation and solvent toxicity to cells. - If precipitation persists, consider using a formulation with solubilizing agents like PEG300 or Tween-80 for your final dilution, though their compatibility with your specific assay must be verified. |
| Inconsistent or weaker than expected experimental results. | - Degradation of this compound: The stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, long-term storage at -20°C). - Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution. | - Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. - When preparing the initial DMSO stock, use ultrasonication to ensure complete dissolution, especially at high concentrations. Visually inspect the solution for any particulate matter before use. |
| Difficulty dissolving this compound in the vehicle for in vivo studies. | The order of solvent addition or the mixing technique may be inadequate. | - Follow the recommended protocol of adding each solvent one by one and ensuring the solution is well-mixed before adding the next component. - Gentle heating and/or sonication can aid in the dissolution process, particularly for suspended solutions. |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating primary rat brain microvascular endothelial cells (rBMECs) with this compound.
-
Preparation of this compound Stock Solution:
-
Reconstitute solid this compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Treatment:
-
Culture rBMECs to the desired confluency in appropriate cell culture medium.
-
On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in cell culture medium to the final desired concentration (e.g., 1, 2, or 5 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 9 hours) before proceeding with downstream analysis.
-
In Vivo Administration Protocol (Rat Model of Ischemic Stroke)
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).[3]
-
Preparation of this compound Formulation:
-
Prepare a vehicle solution of 10% DMSO, 20% Kolliphor® HS 15, and 70% saline.
-
Dissolve this compound in the vehicle to a final concentration of 1 mg/mL or 5 mg/mL. Use of an ultrasonic bath may be necessary to achieve a homogenous suspension.
-
-
Administration:
-
Rats are subjected to tMCAO surgery.
-
This compound is administered via intravenous (IV) injection at a dose of 1 or 5 mg/kg.
-
The first dose is typically administered at 4 hours post-ischemia, with a second dose at 24 hours post-ischemia.
-
Visualizations
Caption: this compound inhibits PGAM5, disrupting the ternary complex and promoting NRF2 nuclear translocation.
Caption: Workflow for preparing and using this compound in a typical in vitro cell-based assay.
References
- 1. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of LFHP-1c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of LFHP-1c against other established neuroprotective agents. The information presented is based on available experimental data from preclinical studies.
Executive Summary
This compound is a novel small molecule inhibitor of Phosphoglycerate mutase family member 5 (PGAM5). Its neuroprotective properties have been demonstrated in models of ischemic stroke and traumatic brain injury (TBI). The primary mechanism of action for this compound involves the modulation of the PGAM5-Nrf2 signaling pathway, leading to an enhanced antioxidant response. This guide compares the efficacy of this compound with other neuroprotective agents, namely Edaravone, DL-3-n-butylphthalide (NBP), and Minocycline, in similar preclinical models.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from studies evaluating this compound and comparator drugs in rodent models of ischemic stroke (transient middle cerebral artery occlusion - tMCAO) and traumatic brain injury (controlled cortical impact - CCI).
Ischemic Stroke Model (tMCAO in Rats)
| Agent | Dosage | Key Outcomes | Reference |
| This compound | 5 mg/kg | Significantly attenuated brain infarct volume and improved neurological deficits.[1] | [2][3] |
| Edaravone | 3 mg/kg or 6 mg/kg | Significantly reduced infarct volume and improved neurological deficit scores.[4][5] | [4][5][6] |
| DL-3-n-butylphthalide (NBP) | 20 mg/kg or 90 mg/kg | Significantly reduced infarct area and improved neurological deficit scores.[2][7][8] | [2][7][8] |
Traumatic Brain Injury Model (CCI in Mice)
| Agent | Dosage | Key Outcomes | Reference |
| This compound | Not specified in search results | Improves cognitive function by reducing oxidative stress.[5] | [5][6][9] |
| Minocycline | 90 mg/kg initial dose, followed by 45 mg/kg every 12h for 5 doses | Improved long-term contextual-fear memory performance.[9] | [3][9][10][11] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator drugs are mediated by distinct yet sometimes overlapping signaling pathways.
This compound Signaling Pathway
This compound directly inhibits PGAM5, which prevents the sequestration of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).
Caption: this compound mediated neuroprotection via the PGAM5-Nrf2 pathway.
Comparator Signaling Pathways
Edaravone acts as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS).[12][13] NBP has been shown to activate the Nrf2/HO-1 pathway, similar to this compound, contributing to its antioxidant effects.[14] Minocycline's neuroprotective effects are largely attributed to its anti-inflammatory properties, including the inhibition of microglial activation.[15]
Caption: Mechanisms of action for comparator neuroprotective agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Occlusion: The right middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound, Edaravone, NBP, or vehicle is administered at specified time points relative to the onset of ischemia or reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using a graded scale (e.g., 0-5, where higher scores indicate greater deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. The infarct volume is then quantified.
-
Caption: Experimental workflow for the tMCAO model in rats.
Controlled Cortical Impact (CCI) in Mice
This model is used to induce a focal traumatic brain injury.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame.
-
Craniotomy: A craniotomy is performed over the desired cortical region.
-
Impact: A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
Drug Administration: this compound, Minocycline, or vehicle is administered at specified time points post-injury.
-
Outcome Assessment:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze or contextual fear conditioning at various time points post-injury.
-
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury, primarily through the inhibition of PGAM5 and subsequent activation of the Nrf2 antioxidant pathway. While direct comparative studies are lacking, the available data suggests that this compound's efficacy in reducing infarct volume and improving neurological and cognitive outcomes is comparable to that of established neuroprotective agents like Edaravone, NBP, and Minocycline in similar models. The distinct mechanism of action of this compound, targeting a specific enzyme in a key neuroprotective pathway, presents a promising avenue for the development of novel therapies for acute brain injuries. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound.
References
- 1. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline treatment improves cognitive and functional plasticity in a preclinical mouse model of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. [Protective effect of dl-3-n-butylphthalide on ischemic neurological damage and abnormal behavior in rats subjected to focal ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute minocycline administration reduces brain injury and improves long-term functional outcomes after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minocycline attenuates post-operative cognitive impairment in aged mice by inhibiting microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minocycline improves postoperative cognitive impairment in aged mice by inhibiting astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to LFHP-1c, a Novel Inhibitor of Phosphoglycerate Mutase 5 (PGAM5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of LFHP-1c, a novel small molecule inhibitor of the mitochondrial phosphatase PGAM5. Due to the limited number of publicly disclosed and characterized small molecule inhibitors for PGAM5, this guide will focus on the known experimental data, mechanism of action, and relevant signaling pathways associated with this compound. This document is intended to serve as a valuable resource for researchers interested in the therapeutic potential of targeting PGAM5.
Introduction to PGAM5
Phosphoglycerate mutase family member 5 (PGAM5) is a mitochondrial protein phosphatase that plays a critical role in various cellular processes, including mitochondrial homeostasis, cell death, and inflammatory responses. Its multifaceted nature makes it an attractive therapeutic target for a range of diseases, including neurological disorders and cancer.
This compound: A Direct Inhibitor of PGAM5
This compound has been identified as a direct inhibitor of PGAM5, demonstrating neuroprotective effects in preclinical models of ischemic stroke.[1][2] It has been shown to bind directly to PGAM5, thereby inhibiting its phosphatase activity.[1][2]
Quantitative Data Summary
| Parameter | Experimental Model | Concentration/Dose of this compound | Observed Effect | Reference |
| Neuroprotection | Primary rat brain microvascular endothelial cells (rBMECs) | 1, 2, or 5 µmol/L | Increased NRF2 protein expression and nuclear translocation | [3] |
| Blood-Brain Barrier Protection | Rat model of transient middle cerebral artery occlusion (tMCAO) | 5 mg/kg (intravenous) | Prevention of BBB disruption | [3] |
| Ischemic Injury Amelioration | Nonhuman primate (Macaca fascicularis) tMCAO model | 3 mg/kg (intravenous) | Reduced infarct volume, brain edema, and neurological deficits | [3] |
| Cognitive Function Improvement | Mouse model of traumatic brain injury (TBI) | Not specified | Suppression of PGAM5 expression and reduction of oxidative stress | [4][5][6] |
| Anti-viability Effects | Hepatocellular carcinoma cell lines (HepG2 and HuH7) | 2, 4, 6, 8, or 10 µM | Inhibition of cell growth and viability (Note: a study suggests this may be independent of PGAM5) | [7] |
| Neuronal Apoptosis Reduction | PC12 cells and experimental vascular dementia rats | 5, 10, 20 µM (in vitro); 10, 20 mg/kg (in vivo) | Increased cell activity and migration, reduced apoptosis and ROS accumulation |
Mechanism of Action: The PGAM5-NRF2 Signaling Pathway
A key mechanism of action for this compound involves the modulation of the PGAM5-NRF2 signaling pathway. PGAM5 can form a ternary complex with Keap1 and NRF2, sequestering NRF2 in the cytoplasm and preventing its nuclear translocation. By inhibiting PGAM5, this compound disrupts this interaction, leading to the release of NRF2, its subsequent translocation to the nucleus, and the activation of antioxidant response element (ARE)-driven gene expression. This cascade ultimately enhances cellular defense against oxidative stress.[1][2][3][5][7]
Caption: this compound inhibits PGAM5, disrupting the PGAM5-Keap1-NRF2 complex and promoting NRF2 nuclear translocation.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PGAM5 inhibitors. Below are generalized methodologies for key assays.
PGAM5 Phosphatase Activity Assay
This assay is fundamental to quantifying the direct inhibitory effect of a compound on PGAM5's enzymatic activity.
-
Reagents and Materials: Recombinant human PGAM5 protein, a suitable phosphatase substrate (e.g., a phosphopeptide), phosphatase assay buffer, the test compound (this compound), and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the recombinant PGAM5 enzyme, assay buffer, and the test compound or vehicle control. c. Initiate the reaction by adding the phosphatase substrate. d. Incubate the plate at a controlled temperature for a specific duration. e. Stop the reaction and add the phosphate detection reagent. f. Measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate released.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (PGAM5) and an analyte (inhibitor).
-
Reagents and Materials: Purified PGAM5 protein, SPR sensor chip, running buffer, and the test compound.
-
Procedure: a. Immobilize the purified PGAM5 protein onto the surface of the SPR sensor chip. b. Prepare a series of concentrations of the test compound in the running buffer. c. Inject the different concentrations of the test compound over the sensor chip surface. d. Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte. e. After association, inject running buffer to measure the dissociation of the compound.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Reagents and Materials: Cultured cells expressing PGAM5, the test compound, lysis buffer, and antibodies for western blotting.
-
Procedure: a. Treat cultured cells with the test compound or vehicle control. b. Heat the cells at a range of temperatures to induce protein denaturation and aggregation. c. Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation. d. Analyze the amount of soluble PGAM5 in the supernatant by western blotting.
-
Data Analysis: Increased thermal stability of PGAM5 in the presence of the compound, observed as a higher amount of soluble protein at elevated temperatures, indicates target engagement.
Caption: A general experimental workflow for the characterization of a novel PGAM5 inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising first-in-class direct inhibitor of PGAM5 with demonstrated efficacy in preclinical models of neurological injury. Its mechanism of action via the PGAM5-NRF2 pathway highlights a novel therapeutic strategy for diseases involving mitochondrial dysfunction and oxidative stress.
Future research should focus on:
-
The discovery and characterization of additional, structurally diverse PGAM5 inhibitors to enable a more comprehensive comparative analysis.
-
The elucidation of the full range of signaling pathways modulated by PGAM5 and its inhibitors.
-
The evaluation of the therapeutic potential of this compound and other future PGAM5 inhibitors in a broader range of disease models.
This guide provides a current snapshot of the understanding of this compound and its interaction with PGAM5. As research in this area progresses, a more detailed comparison with other inhibitors will undoubtedly become possible, further clarifying the therapeutic landscape for targeting this important mitochondrial phosphatase.
References
- 1. This compound Attenuates Hepatocellular Carcinoma Viability In Vitro Independent of PGAM5 [mdpi.com]
- 2. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The inhibition of PGAM5 suppresses seizures in a kainate-induced epilepsy model via mitophagy reduction [frontiersin.org]
- 6. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of LFHP-1c and Standard Therapies for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational compound LFHP-1c against current standard-of-care treatments for acute ischemic stroke. The content is tailored for an audience engaged in neurological research and therapeutic development, offering a detailed examination of preclinical data for this compound alongside clinical efficacy data for established therapies.
Executive Summary
Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide. Standard treatments, primarily intravenous thrombolysis and mechanical thrombectomy, aim to restore cerebral blood flow but are limited by a narrow therapeutic window and potential complications. This compound, a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), presents a promising neuroprotective approach by targeting the integrity of the blood-brain barrier (BBB) and mitigating downstream ischemic injury. This document synthesizes the available preclinical efficacy data for this compound and contrasts it with the clinical performance of standard stroke treatments.
Mechanism of Action: A Novel Pathway
Standard therapies for ischemic stroke focus on the rapid removal of the occluding thrombus. In contrast, this compound operates on a cytoprotective principle. It directly binds to and inhibits PGAM5, an enzyme implicated in mitochondrial function and cell death pathways. This inhibition prevents the dephosphorylation of NRF2, a key transcription factor. As a result, NRF2 translocates to the nucleus, upregulating antioxidant and cytoprotective genes. This cascade ultimately protects the BBB from disruption, a critical event in the pathogenesis of ischemic brain injury.[1]
Comparative Efficacy Data
The following tables summarize the quantitative preclinical data for this compound and the clinical outcomes for standard stroke therapies. It is crucial to note that the this compound data is derived from animal models, and direct clinical comparisons are not yet available.
Table 1: Comparison of Therapeutic Efficacy
| Parameter | This compound (Preclinical) | Alteplase (tPA) (Clinical) | Mechanical Thrombectomy (Clinical) |
| Primary Endpoint | Reduction in infarct volume and neurological deficit | Functional independence at 90 days (mRS 0-1) | Functional independence at 90 days (mRS 0-2) |
| Efficacy | Dose-dependent reduction in infarct volume in rats.[2] Trend toward reduced infarct volume and neurological deficits in non-human primates.[1][2] | ~40% of patients achieve functional independence when treated within 4.5-24 hours.[3][4][5][6] | ~43% of patients achieve favorable functional outcomes.[7] |
| Therapeutic Window | Up to 12 hours post-ischemia in rat models.[2] | Standardly up to 4.5 hours, with evidence for benefit up to 24 hours in select patients.[3][4][5][6][8][9] | Up to 24 hours in select patients with large vessel occlusion.[10] |
| Mortality | Not reported in detail. | ~11% at 90 days.[3][6] | Mortality at 3 months increased from 25.3% to 34.7% between 2017 and 2021.[11] |
| Adverse Effects | Not reported in detail. | Increased risk of symptomatic intracranial hemorrhage (sICH) (~3.8%).[3][6][9] | sICH rate of ~11.6%.[7] |
Table 2: this compound Preclinical Efficacy Data (Rat Model)
| Dose | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement |
| 1 mg/kg | Significant reduction compared to vehicle | Dose-dependent improvement |
| 5 mg/kg | Further significant reduction compared to 1 mg/kg | More pronounced improvement |
Data synthesized from preclinical studies in rat models of transient middle cerebral artery occlusion (tMCAO).[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental models used to evaluate this compound.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This in vivo model is a widely used standard for inducing focal cerebral ischemia that mimics human stroke.
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of 3.5% chloral hydrate.[12]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation.[12] A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[12][13]
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.[12] It is then withdrawn to allow for reperfusion of the ischemic territory.[12]
-
Confirmation of Occlusion/Reperfusion: Cerebral blood flow is monitored using techniques like laser-Doppler flowmetry to ensure successful occlusion and reperfusion.[12][14]
-
Outcome Assessment: Neurological deficits are assessed using scoring systems (e.g., Longa score).[12] Infarct volume is measured post-mortem, often using TTC staining.
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model simulates the conditions of ischemia and reperfusion in a controlled cell culture environment to study cellular mechanisms, particularly BBB disruption.[15][16]
-
Cell Culture: A co-culture of rat brain microvascular endothelial cells and astrocytes is established to create an in vitro BBB model.[2]
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 0% oxygen.[16] This simulates the ischemic core.
-
Reoxygenation: After a set period of OGD, the cells are returned to a normal culture medium with glucose and normoxic conditions, mimicking reperfusion.[16]
-
Assessment of BBB Integrity: The integrity of the endothelial barrier is assessed by measuring transendothelial electrical resistance (TEER) and the permeability to fluorescently labeled dextran.[2]
Conclusion and Future Directions
The preclinical data for this compound suggests a novel and promising neuroprotective strategy for acute ischemic stroke. Its mechanism of action, centered on preserving BBB integrity through the PGAM5-NRF2 pathway, offers a therapeutic approach that is distinct from and potentially complementary to existing reperfusion therapies. The dose-dependent efficacy in reducing infarct size and improving neurological outcomes in animal models is encouraging.
However, it is imperative to underscore that these findings are preclinical. The successful translation of neuroprotective agents from animal models to clinical practice has historically been challenging. Future research should focus on rigorous, well-designed clinical trials to establish the safety and efficacy of this compound in human stroke patients. Direct comparative studies with standard-of-care treatments will be essential to determine its potential role in the clinical management of ischemic stroke. The extended therapeutic window observed in preclinical models, if translatable to humans, could represent a significant advancement in stroke therapy.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteplase effective up to 24 hours after stroke onset, trial finds | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 4. Alteplase Treatment Within 24 Hours of Stroke Onset Improved Outcomes in HOPE Trial - - Practical Neurology [practicalneurology.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Alteplase for Acute Ischemic Stroke at 4.5 to 24 Hours: The HOPE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes of Mechanical Thrombectomy for Acute Ischemic Stroke Following Cardiac Interventions: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. jwatch.org [jwatch.org]
- 10. innovationsintmed2025.com [innovationsintmed2025.com]
- 11. Time trends in mechanical thrombectomy (2017–2021): do real-world data reflect advances in evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of the transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]
- 13. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]
- 14. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LFHP-1c's Mechanism: A Comparative Guide for Researchers
A Tale of Two Mechanisms: Context-Dependent Cellular Responses to the PGAM5 Inhibitor LFHP-1c
Introduction: this compound, a novel small molecule inhibitor of phosphoglycerate mutase 5 (PGAM5), has emerged as a promising therapeutic agent, initially recognized for its neuroprotective effects in ischemic stroke models. The established mechanism centers on its ability to inhibit PGAM5, leading to the nuclear translocation of NRF2 and the subsequent activation of antioxidant pathways. However, recent evidence suggests that the cellular response to this compound is not uniform across all cell types, revealing a fascinating context-dependent duality in its mechanism of action. This guide provides a comparative analysis of this compound's mechanism in different cell lines, supported by experimental data, to aid researchers in their exploration of this compound.
The Canonical Pathway: PGAM5-Dependent NRF2 Activation in Endothelial Cells
In the setting of ischemic stroke, this compound has been shown to protect the integrity of the blood-brain barrier by acting on brain microvascular endothelial cells. The mechanism in this context is PGAM5-dependent. This compound directly binds to and inhibits the phosphatase activity of PGAM5.[1][2] This inhibition disrupts the interaction between PGAM5 and NRF2, a key regulator of the antioxidant response.[1][2] Freed from this interaction, NRF2 translocates to the nucleus, where it promotes the transcription of antioxidant genes, thereby protecting the endothelial cells from ischemia-induced damage.[1][2]
An Alternate Route: PGAM5-Independent Effects in Hepatocellular Carcinoma Cells
In stark contrast to its role in endothelial cells, the mechanism of this compound in hepatocellular carcinoma (HCC) cell lines, specifically HepG2 and HuH7, appears to be independent of PGAM5.[3] Studies have demonstrated that this compound reduces cell viability and promotes the generation of reactive oxygen species (ROS) in these cancer cell lines.[3] Surprisingly, these effects were also observed in HepG2 and HuH7 cells where PGAM5 was knocked out, indicating that this compound can exert its anti-cancer effects through an alternative pathway.[3]
Comparative Performance Data
The following tables summarize the quantitative data from studies on HepG2 and HuH7 cell lines, illustrating the PGAM5-independent effects of this compound.
Table 1: Effect of this compound on Cell Viability in Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | % Viability (Relative to Control) | PGAM5-Dependence |
| HepG2 | MTT | 2 | ~80% | Independent |
| 4 | ~70% | |||
| 6 | ~60% | |||
| 8 | ~50% | |||
| 10 | ~40% | |||
| HuH7 | MTT | 2 | ~90% | Independent |
| 4 | ~80% | |||
| 6 | ~70% | |||
| 8 | ~60% | |||
| 10 | ~50% | |||
| HepG2 | ATP | 2 | ~85% | Independent |
| 4 | ~75% | |||
| 6 | ~65% | |||
| 8 | ~55% | |||
| 10 | ~45% | |||
| HuH7 | ATP | 2 | ~95% | Independent |
| 4 | ~85% | |||
| 6 | ~75% | |||
| 8 | ~65% | |||
| 10 | ~55% |
Data adapted from studies on hepatocellular carcinoma cell lines where the effects were shown to be PGAM5-independent.[3]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (Relative to Control) | PGAM5-Dependence |
| HepG2 | 2 | ~1.5 | Independent |
| 4 | ~2.0 | ||
| 6 | ~2.5 | ||
| 8 | ~3.0 | ||
| 10 | ~3.5 | ||
| HuH7 | 6 | ~1.5 | Independent |
| 8 | ~2.0 | ||
| 10 | ~2.5 |
Data derived from studies in hepatocellular carcinoma cells, demonstrating PGAM5-independent ROS production.[3]
Experimental Protocols
PGAM5-Independent Mechanism in HCC Cell Lines
1. Cell Culture:
-
HepG2 and HuH7 wild-type (WT) and PGAM5 knockout (KO) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. This compound Treatment:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of this compound (typically 0, 2, 4, 6, 8, and 10 µM) for 24 hours. A vehicle control (DMSO) was also included.
3. Cell Viability Assays:
-
MTT Assay: After treatment, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
-
ATP Assay: A luminescent cell viability assay was used to quantify ATP levels, which correlate with the number of viable cells.
4. ROS Production Assay:
-
Cells were treated with this compound as described above.
-
A fluorescent probe (e.g., DCFDA) was added to the cells. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a plate reader.
PGAM5-Dependent Mechanism in Brain Microvascular Endothelial Cells
1. Cell Culture and Ischemia Model:
-
Primary rat brain microvascular endothelial cells (rBMECs) were cultured.
-
To mimic ischemic conditions, an in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) model was used.[2]
2. This compound Treatment:
-
rBMECs were treated with this compound (e.g., 2 µM) for a specified period before and/or after OGD/R.[2]
3. NRF2 Nuclear Translocation Assay:
-
After treatment, cells were fixed and permeabilized.
-
Immunofluorescence staining was performed using an antibody against NRF2.
-
The localization of NRF2 (cytoplasmic vs. nuclear) was visualized and quantified using fluorescence microscopy.
4. Co-Immunoprecipitation:
-
Cell lysates were prepared from this compound-treated and control cells.
-
An antibody against PGAM5 was used to pull down PGAM5 and its interacting proteins.
-
The presence of NRF2 in the immunoprecipitated complex was determined by Western blotting. A reduction of NRF2 in the complex from this compound treated cells would indicate a disruption of the interaction.
5. Cell Viability Assay:
-
Lactate dehydrogenase (LDH) assay was used to assess cell viability by measuring the release of LDH from damaged cells into the culture medium.[2]
Conclusion
The cross-validation of this compound's mechanism in different cell lines reveals a critical lesson in drug development: the cellular context is paramount. While the PGAM5-NRF2 axis is the primary target in endothelial cells, leading to neuroprotection, a distinct, PGAM5-independent pathway is activated in hepatocellular carcinoma cells, resulting in anti-cancer effects. This dual functionality opens up new avenues for therapeutic applications of this compound while underscoring the importance of comprehensive mechanistic studies across diverse cell types to fully understand a compound's biological activity. Researchers and drug development professionals should consider this mechanistic plasticity when designing future studies and clinical applications for this compound and other targeted therapies.
References
Independent Verification of LFHP-1c's Role in Reducing Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PGAM5 inhibitor, LFHP-1c, with other neuroprotective agents known to mitigate oxidative stress, a key secondary injury mechanism in traumatic brain injury (TBI). The following sections detail the mechanisms of action, comparative efficacy based on experimental data, and the underlying experimental protocols.
Overview of Mechanisms of Action
Oxidative stress following traumatic brain injury is a critical factor in the propagation of secondary neuronal damage. This guide examines three compounds—this compound, Edaravone, and N-acetylcysteine (NAC)—that have demonstrated potential in ameliorating these effects through distinct but related pathways.
This compound: This novel small molecule is an inhibitor of Phosphoglycerate mutase family member 5 (PGAM5).[1] In the context of TBI, this compound has been shown to suppress the formation of the PGAM5-KEAP1-NRF2 ternary complex.[1][2] This action liberates the transcription factor Nrf2, allowing its translocation to the nucleus.[1] Nuclear Nrf2 then upregulates the expression of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1), thereby bolstering the cell's endogenous defense against oxidative stress.[2][3]
Edaravone: A free radical scavenger, Edaravone has been shown to confer neuroprotection in TBI models.[4] Its mechanism involves the direct quenching of reactive oxygen species (ROS).[5] Furthermore, Edaravone has been reported to activate the Nrf2 signaling pathway, leading to an increase in the expression of antioxidant enzymes such as SOD and GPx.[5][6]
N-acetylcysteine (NAC): NAC is a precursor to the endogenous antioxidant glutathione (GSH).[7] Following TBI, GSH levels are often depleted. By providing the cysteine substrate necessary for GSH synthesis, NAC helps to restore this critical antioxidant, which plays a central role in detoxifying ROS and reducing lipid peroxidation.[8] Studies have shown that NAC administration after TBI can increase the activity of antioxidant enzymes like SOD and GPx.[7]
Comparative Efficacy in Preclinical TBI Models
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound, Edaravone, and NAC on key markers of oxidative stress in animal models of TBI. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models, injury severity, and time points of analysis.
Table 1: Effect on Antioxidant Enzyme Activity in Brain Tissue Following TBI
| Compound | Animal Model | TBI Model | Dosage | Time Point | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GPx) Activity | Citation(s) |
| This compound | Mouse | Controlled Cortical Impact | Not specified in snippet | Not specified in snippet | Significantly upregulated compared to TBI group | Significantly upregulated compared to TBI group | [2][3] |
| Edaravone | Mouse | Controlled Cortical Impact | 3 mg/kg | 24 hours post-TBI | Increased compared to TBI group | Increased compared to TBI group | [6] |
| N-acetylcysteine (NAC) | Rat | Closed Head Trauma | 150 mg/kg | 2 and 12 hours post-TBI | Significantly increased compared to trauma-alone group | Significantly increased compared to trauma-alone group | [7] |
Table 2: Effect on Lipid Peroxidation in Brain Tissue Following TBI
| Compound | Animal Model | TBI Model | Dosage | Time Point | Malondialdehyde (MDA) Levels | Citation(s) |
| This compound | Mouse | Controlled Cortical Impact | Not specified in snippet | Not specified in snippet | Data not available in snippets | |
| Edaravone | Rat | Weight-drop model | 1.5 mg/kg | 72 hours post-TBI | Significantly reduced compared to vehicle group | [9] |
| N-acetylcysteine (NAC) | Rat | Closed Head Trauma | 150 mg/kg | 2 and 12 hours post-TBI | Significantly decreased compared to trauma-alone group | [7] |
Experimental Protocols
Animal Model: Controlled Cortical Impact (CCI) Injury
The CCI model is a widely used and reproducible method for inducing experimental TBI.[10][11]
-
Anesthesia: Mice are anesthetized, typically with isoflurane.[12][13]
-
Surgical Preparation: The animal's head is fixed in a stereotactic frame. A midline incision is made to expose the skull.[14][15]
-
Craniotomy: A craniotomy (typically 3-5 mm in diameter) is performed over the desired cortical region, leaving the dura mater intact.[12][13]
-
Impact: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth.[11][15]
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover in a heated cage.[14]
Measurement of Oxidative Stress Markers
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.
-
Tissue Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to obtain the supernatant.[16][17]
-
Assay Principle: The assay is typically based on the inhibition of a reaction that generates a colored product by SOD present in the sample. Common methods use xanthine oxidase to generate superoxide radicals.[16]
-
Procedure: The tissue supernatant is incubated with a reaction mixture containing a substrate that produces a colored product upon reaction with superoxide. The absorbance is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.[17]
This assay quantifies the activity of GPx, which reduces hydrogen peroxide and organic hydroperoxides.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged.[18][19]
-
Assay Principle: GPx activity is often measured indirectly by a coupled reaction system. The oxidation of GSH by GPx is coupled to the recycling of oxidized glutathione (GSSG) back to GSH by glutathione reductase, which consumes NADPH.[20][21]
-
Procedure: The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.[19][22]
This assay is a common method to assess lipid peroxidation by measuring MDA, a byproduct of this process.
-
Tissue Preparation: Brain tissue is homogenized in an appropriate buffer.[23][24]
-
Assay Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct.[25][26]
-
Procedure: The tissue homogenate is mixed with a TBA solution and heated. After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[23][24]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Reducing Oxidative Stress
Caption: this compound inhibits PGAM5, disrupting the ternary complex and allowing Nrf2 translocation to the nucleus.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for comparing the effects of neuroprotective agents on oxidative stress markers in a TBI model.
References
- 1. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-radical scavenger edaravone treatment confers neuroprotection against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traumatic Brain Injury: Oxidative Stress and Novel Anti-Oxidants Such as Mitoquinone and Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone attenuates traumatic brain injury through anti-inflammatory and anti-oxidative modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of N-acetylcysteine on experimental closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine and Probenecid Adjuvant Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 12. Controlled cortical impact [bio-protocol.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Generating a Mouse Model of Traumatic Brain Injury Using an Impactor Device [jove.com]
- 15. kopfinstruments.com [kopfinstruments.com]
- 16. arborassays.com [arborassays.com]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. oxfordbiomed.com [oxfordbiomed.com]
- 19. content.abcam.com [content.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. nwlifescience.com [nwlifescience.com]
- 23. researchgate.net [researchgate.net]
- 24. frontiersin.org [frontiersin.org]
- 25. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 26. elkbiotech.com [elkbiotech.com]
Comparative Analysis of LFHP-1c's Efficacy in Preclinical Models of Brain Injury
A deep dive into the neuroprotective potential of the novel PGAM5 inhibitor, LFHP-1c, reveals promising therapeutic effects across different models of brain injury, primarily Traumatic Brain Injury (TBI) and ischemic stroke. This guide provides a comparative analysis of this compound's performance, supported by experimental data, against other therapeutic alternatives.
This document is intended for researchers, scientists, and drug development professionals interested in the landscape of neuroprotective agents. We will explore the mechanism of action, quantitative outcomes, and detailed experimental protocols associated with this compound and compare its performance with current and investigational treatments for TBI and stroke.
Mechanism of Action: Targeting Oxidative Stress via the PGAM5-NRF2-KEAP1 Pathway
This compound is a novel small molecule inhibitor of Phosphoglycerate Mutase Family Member 5 (PGAM5), a protein implicated in mitochondrial dysfunction and cell death pathways.[1][2][3] In the context of brain injury, this compound exerts its neuroprotective effects by modulating the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under normal physiological conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Following a brain injury, oxidative stress increases. This compound inhibits PGAM5, which in turn disrupts the PGAM5-Keap1-Nrf2 ternary complex. This disruption leads to the release and nuclear translocation of Nrf2.[1][4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.[5] Studies have shown that treatment with this compound significantly upregulates the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase 1 (GPX1), and superoxide dismutase 1 (SOD1).[1][4][5][6] This cascade of events ultimately reduces oxidative stress and cellular damage in the injured brain.
Figure 1: Proposed mechanism of action for this compound in mitigating brain injury-induced oxidative stress.
Performance in Traumatic Brain Injury (TBI) Models
In a mouse model of TBI induced by controlled cortical impact (CCI), this compound demonstrated significant neuroprotective effects, leading to improved cognitive function.[1][3]
Quantitative Data Summary: this compound vs. Control in TBI
| Outcome Measure | Control (TBI only) | This compound Treated (TBI + this compound) | Improvement | Reference |
| Modified Neurological Severity Score (mNSS) | Higher scores indicating severe deficit | Significantly lower scores | Marked cognitive improvement | [5][6] |
| Y-maze Spontaneous Alternation | Lower percentage | Significantly higher percentage | Enhanced spatial working memory | [5][6] |
| Antioxidant Enzyme Expression (HO-1, GPX1, SOD1) | Baseline levels | Significantly upregulated | Increased antioxidant defense | [1][4][5][6] |
Note: Specific quantitative values for mNSS and Y-maze were not consistently reported in the initial abstracts. The table reflects the qualitative findings of significant improvement.
Comparison with Other TBI Therapies
Currently, there are no FDA-approved neuroprotective drugs for TBI that have demonstrated clear efficacy in large-scale clinical trials.[7][8] Many promising agents in preclinical studies have failed to translate to clinical success. For instance, progesterone and erythropoietin (EPO) showed neuroprotective effects in animal models but did not improve outcomes in Phase III clinical trials.[1] This highlights the challenge in TBI drug development and the need for novel therapeutic strategies like those offered by this compound.
Performance in Ischemic Stroke Models
This compound has also been evaluated in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke. The findings indicate a protective role for this compound in maintaining the integrity of the blood-brain barrier (BBB) and reducing infarct volume.[2][9]
Quantitative Data Summary: this compound vs. Control in Ischemic Stroke
| Outcome Measure | Control (tMCAO only) | This compound Treated (tMCAO + this compound) | Improvement | Reference |
| Infarct Volume | Larger infarct volume | Significantly attenuated | Reduced brain tissue damage | [10] |
| Neurological Deficits | Severe deficits | Improved neurological function | Better functional recovery | [10] |
| Brain Edema | Significant edema | Attenuated | Reduced swelling | [10] |
Note: A study reported that this compound significantly attenuated brain infarct volume in rats even when treated 12 hours post-ischemia.[10]
Comparison with Other Stroke Therapies
The current standard of care for acute ischemic stroke is thrombolysis with tissue plasminogen activator (tPA), also known as alteplase, and endovascular thrombectomy in eligible patients.[11][12][13] While effective, tPA has a narrow therapeutic window and carries a risk of hemorrhagic complications.[2] Investigational drugs like tenecteplase, a modified version of tPA, are being explored for their potential to improve safety and efficacy.[2][5][14]
Preclinical studies on tPA in rat models of embolic stroke have shown a significant reduction in infarct volume, with one study reporting a decrease from 55.1% to 24.4% of the embolized hemisphere.[15] Another study in diabetic rats showed a 52% reduction in brain infarction in non-diabetic rats treated with tPA.[14] A preclinical comparison of tenecteplase and alteplase in a mouse thromboembolic model found that a single bolus of 2.5 mg/kg tenecteplase led to a similar reduction in infarct volume as a 10 mg/kg infusion of alteplase.[16][17]
This compound, with its distinct mechanism of action targeting oxidative stress rather than clot dissolution, presents a potentially complementary or alternative therapeutic approach. Its efficacy when administered at later time points post-ischemia is a particularly promising feature.[10]
Experimental Protocols
Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The CCI model is a widely used and reproducible method for inducing a focal TBI in rodents.
Figure 2: Experimental workflow for the Controlled Cortical Impact (CCI) TBI model.
Key Methodological Details:
-
Anesthesia: Animals are anesthetized to ensure no pain or distress during the surgical procedure.
-
Craniotomy: A small piece of the skull is removed over the desired cortical region (e.g., somatosensory cortex) to expose the dura mater.
-
Impact: A pneumatic or electromagnetic impactor device delivers a controlled and precise impact to the exposed brain surface. The parameters (impact depth, velocity, and dwell time) can be adjusted to create varying severities of injury.
-
Behavioral Assessment:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.[12][18][19]
-
Y-maze Spontaneous Alternation Test: Assesses spatial working memory by measuring the tendency of rodents to explore novel arms of a Y-shaped maze. A higher percentage of spontaneous alternations indicates better cognitive function.[2][7][11][20][21][22]
-
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a standard method for inducing focal cerebral ischemia that mimics human stroke.
Figure 3: Experimental workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) stroke model.
Key Methodological Details:
-
Occlusion: An intraluminal filament is inserted through the external or common carotid artery and advanced to the origin of the middle cerebral artery (MCA) to block blood flow.
-
Reperfusion: After a specific duration of occlusion (e.g., 90 minutes), the filament is withdrawn to allow blood flow to be restored.
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used to assess the extent of brain infarction. Viable tissue stains red, while infarcted tissue remains white.[1][8][23][24][25] The infarct volume is then quantified using image analysis software.
Conclusion and Future Directions
The preclinical data on this compound presents a compelling case for its further investigation as a neuroprotective agent for both TBI and ischemic stroke. Its unique mechanism of action, targeting the cellular antioxidant response, distinguishes it from many existing and failed therapeutic approaches. The promising results in animal models, particularly the observed efficacy at extended therapeutic windows in stroke, warrant further investigation.
Future studies should focus on obtaining more detailed quantitative data to allow for robust comparisons with other therapeutic agents. Head-to-head preclinical studies comparing this compound with standard-of-care treatments like tPA would be highly valuable. Furthermore, exploring the efficacy of this compound in combination with other therapies could reveal synergistic effects. Ultimately, the translation of these promising preclinical findings into well-designed clinical trials will be crucial to determine the true therapeutic potential of this compound in patients with acute brain injuries.
References
- 1. Quantitative Analysis of Acute Myocardial Infarct in Rat Hearts with Ischemia–Reperfusion Using a High-Resolution Stationary SPECT System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Y-Maze Protocol [protocols.io]
- 8. ahajournals.org [ahajournals.org]
- 9. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.5.2. Modified neurological severity score (mNSS) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A rat model of studying tPA thrombolysis in ischemic stroke with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of infarct volume and mortality by thrombolysis in a rat embolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modified Neurological Severity Score (mNSS) [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Spontaneous Alternation Test (Y-Maze) [bio-protocol.org]
- 21. mmpc.org [mmpc.org]
- 22. Enriched environment improves working memory impairment of mice with traumatic brain injury by enhancing histone acetylation in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 24. scielo.br [scielo.br]
- 25. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
Assessing the Specificity of LFHP-1c for PGAM5 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase family member 5 (PGAM5) is a mitochondrial phosphatase implicated in a variety of cellular processes, including mitophagy, necroptosis, and inflammatory responses. Its role in pathological conditions, particularly neurodegenerative diseases and ischemic stroke, has made it an attractive target for therapeutic intervention. LFHP-1c has been identified as a direct inhibitor of PGAM5, showing promise in preclinical models of ischemic stroke.[1][2] However, a critical aspect of drug development is the thorough assessment of a compound's specificity for its intended target. This guide provides a comparative overview of the available data on the specificity of this compound for PGAM5, discusses alternative inhibitors, and outlines the experimental methodologies used to evaluate these interactions.
Quantitative Comparison of PGAM5 Inhibitors
A direct quantitative comparison of the potency and selectivity of various PGAM5 inhibitors is hampered by the limited availability of public data. While this compound is described as a direct inhibitor, specific IC50 or Ki values from comprehensive selectivity panels are not readily found in the published literature. One study has suggested that some cellular effects of this compound may be independent of PGAM5, underscoring the importance of rigorous specificity testing.[3]
| Inhibitor | Target(s) | IC50 (PGAM5) | Selectivity Profile | Key Findings | Reference(s) |
| This compound | PGAM5 | Not Reported | Not Publicly Available | Directly binds to and inhibits PGAM5 phosphatase activity. Shows neuroprotective effects in ischemic stroke models. Some in vitro effects may be PGAM5-independent. | [1][2][4] |
| NSC-18373 | PGAM5 | Not Reported | Not Publicly Available | Identified as a potential PGAM5 inhibitor. | |
| Compound 17 | PGAM5 | Not Reported | Not Publicly Available | Mentioned as a PGAM5 inhibitor in literature. |
Note: The lack of publicly available quantitative data (IC50 values, selectivity panels) for this compound and other PGAM5 inhibitors prevents a direct, data-driven comparison of their specificity and potency.
Experimental Protocols
Detailed, step-by-step protocols for assessing PGAM5 inhibition are not extensively published. However, based on the methodologies described in the literature, the following experimental workflows can be inferred.
In Vitro PGAM5 Phosphatase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on PGAM5's enzymatic activity.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the dephosphorylation of a substrate by recombinant PGAM5.
General Protocol:
-
Recombinant PGAM5: Purified, active recombinant PGAM5 is required.
-
Substrate: A phosphorylated peptide or protein substrate is used. The choice of substrate is critical and should be a known target of PGAM5.
-
Reaction Buffer: A buffer that maintains the optimal pH and ionic strength for PGAM5 activity.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a dilution series.
-
Assay Procedure:
-
Recombinant PGAM5 is pre-incubated with varying concentrations of the inhibitor or vehicle control.
-
The phosphatase reaction is initiated by the addition of the phosphorylated substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of dephosphorylated product or remaining phosphorylated substrate is quantified.
-
-
Detection: The method of detection depends on the substrate used and can include:
-
Phosphate Detection: Measurement of released inorganic phosphate using a colorimetric assay (e.g., Malachite Green).
-
Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.
-
Fluorescence-based Detection: Using a fluorescently labeled substrate where dephosphorylation leads to a change in fluorescence.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assays for Target Engagement and Specificity
These assays are crucial for confirming that the inhibitor can reach and interact with its target in a cellular context and for observing its effects on downstream signaling pathways.
Objective: To assess the ability of an inhibitor to modulate PGAM5 activity and its downstream effects within intact cells.
Example Protocol (based on NRF2 activation):
-
Cell Culture: Use a cell line that expresses PGAM5 and a relevant downstream signaling pathway (e.g., the PGAM5-KEAP1-NRF2 axis).
-
Treatment: Treat cells with the inhibitor at various concentrations for a specified duration.
-
Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Western Blotting: Perform Western blot analysis on the fractions to assess the levels of key proteins:
-
PGAM5: To confirm target presence.
-
NRF2: To measure its translocation from the cytoplasm to the nucleus, a downstream effect of PGAM5 inhibition in some contexts.[4]
-
KEAP1: To investigate the disruption of the PGAM5-KEAP1-NRF2 complex.[4]
-
Loading Controls: Use appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).
-
-
Immunofluorescence: Perform immunofluorescence staining for NRF2 to visually confirm its nuclear translocation upon inhibitor treatment.
-
Data Analysis: Quantify the changes in protein levels and cellular localization to determine the inhibitor's effect on the signaling pathway.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PGAM5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing PGAM5 inhibition.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the performance of LFHP-1c, a novel, direct inhibitor of Phosphoglycerate Mutase 5 (PGAM5). This document summarizes key experimental findings, provides detailed methodologies for crucial assays, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a small molecule compound identified as a direct inhibitor of the mitochondrial phosphatase PGAM5.[1] PGAM5 is implicated in various cellular processes, including mitochondrial dynamics, and has emerged as a therapeutic target in several diseases. This compound exerts its effects by not only inhibiting the phosphatase activity of PGAM5 but also by disrupting its interaction with the nuclear factor erythroid 2-related factor 2 (NRF2).[1] This interference promotes the translocation of NRF2 to the nucleus, leading to the transcription of antioxidant genes and subsequent cellular protection. This unique dual mechanism of action makes this compound a promising candidate for conditions associated with oxidative stress and mitochondrial dysfunction, such as ischemic stroke and traumatic brain injury.[1][2][3]
Signaling Pathway of this compound
This compound's primary mechanism of action involves the modulation of the PGAM5-NRF2 signaling pathway. Under normal conditions, PGAM5 can interact with and sequester NRF2 in the cytoplasm, preventing its nuclear translocation and subsequent activation of antioxidant response elements (AREs). This compound directly binds to PGAM5, inhibiting its enzymatic activity and disrupting the PGAM5-NRF2 complex. This allows NRF2 to translocate to the nucleus, bind to AREs, and initiate the transcription of a suite of protective genes.
Caption: this compound mediated NRF2 signaling pathway.
Performance Data
The following tables summarize the quantitative performance of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Time | Result | Reference |
| HepG2 | NRF2 Protein Expression | 2 µM | 24 h | Significant decrease in NRF2 expression | [4] |
| HuH7 | NRF2 Protein Expression | 2 µM | 3, 6, 9, 12, 24 h | No significant difference in NRF2 expression | [4] |
| HepG2 | Cell Viability | 2, 4, 6, 8, 10 µM | 24 h | Significant reduction in cell viability | [4] |
| HuH7 | Cell Viability | 2, 4, 6, 8, 10 µM | 24 h | Significant reduction in cell viability | [4] |
| HepG2 | ROS Production | 2, 4, 6, 8, 10 µM | 24 h | Upregulation of ROS production | [4] |
| HuH7 | ROS Production | 2, 4, 6, 8, 10 µM | 24 h | Upregulation of ROS production | [4] |
| PC12 cells | Cell Viability (OGD model) | 5, 10, 20 µM | - | Increased cell activity and migration, reduced apoptosis | [5] |
| PC12 cells | ROS Accumulation (OGD model) | 5, 10, 20 µM | - | Ameliorated excessive ROS accumulation | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Rat | Ischemic Stroke (tMCAO) | 5 mg/kg | Intravenous | Significantly decreased brain edema and infarct volume. | [6] |
| Rat | Ischemic Stroke (tMCAO) | 5 mg/kg | Intravenous | Dose-dependently improved neurological deficits. | [6] |
| Macaca fascicularis | Ischemic Stroke (tMCAO) | 3 mg/kg | Intravenous | Reduced infarct volume, brain edema, and neurological deficits. | [6] |
| Mouse | Traumatic Brain Injury (CCI) | 0.5 mmol | - | Suppressed PGAM5 expression, increased NRF2 expression and nuclear entry. | [2] |
| Rat | Vascular Dementia (2-VO) | 10, 20 mg/kg | - | Improved cognitive deficits, reduced neuronal edema. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Blood-Brain Barrier (BBB) Integrity Assay
This protocol assesses the integrity of the BBB by measuring the extravasation of a fluorescent tracer into the brain parenchyma.
Caption: Workflow for BBB integrity assessment.
Protocol:
-
Animal Model: Induce ischemic stroke in rodents using the transient middle cerebral artery occlusion (tMCAO) model.
-
Compound Administration: Administer this compound or a vehicle control intravenously at the desired dosage and time points post-ischemia.
-
Tracer Injection: At a predetermined time after compound administration, inject a fluorescent tracer, such as Evans Blue dye, intravenously.
-
Perfusion: After allowing the tracer to circulate, perfuse the animal with saline to remove the tracer from the vasculature.
-
Tissue Processing: Harvest the brain and homogenize the tissue in a suitable buffer.
-
Tracer Extraction: Precipitate the protein from the homogenate and extract the Evans Blue dye from the pellet using formamide.
-
Quantification: Measure the fluorescence of the extracted dye using a spectrofluorometer.
-
Data Analysis: Quantify the amount of extravasated dye and compare the results between the this compound treated and vehicle control groups to determine the effect on BBB permeability.
NRF2 Nuclear Translocation Assay
This protocol determines the extent of NRF2 translocation from the cytoplasm to the nucleus, a key indicator of its activation.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary brain microvascular endothelial cells) and treat with this compound or a vehicle control for the desired time and concentration.
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Western Blotting:
-
Separate the proteins from the cytoplasmic and nuclear fractions by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NRF2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for NRF2 in both the cytoplasmic and nuclear fractions. An increase in the nuclear-to-cytoplasmic ratio of NRF2 in this compound treated cells compared to controls indicates enhanced nuclear translocation.
Conclusion
The available data demonstrates that this compound is a potent modulator of the PGAM5-NRF2 signaling pathway with significant protective effects in preclinical models of neurological injury. Its ability to preserve blood-brain barrier integrity and reduce neuronal damage highlights its therapeutic potential. Further research, including direct comparative studies with other PGAM5 inhibitors, will be crucial to fully elucidate its pharmacological profile and clinical applicability. This guide provides a foundational resource for researchers investigating the therapeutic utility of this compound.
References
- 1. A novel PGAM5 inhibitor this compound protects blood-brain barrier integrity in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cognitive function after TBI in mice by reducing oxidative stress through the PGAM5-NRF2-KEAP1 ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PGAM5 hyperactivation reduces neuronal apoptosis in PC12 cells and experimental vascular dementia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel PGAM5 inhibitor this compound protects blood–brain barrier integrity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LFHP-1c: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing LFHP-1c, a recently developed PGAM5 inhibitor with neuroprotective properties, understanding the proper disposal procedures is crucial for maintaining laboratory safety and regulatory compliance. This guide provides essential information on the handling and disposal of this compound, ensuring a safe and responsible laboratory environment.
Based on the Safety Data Sheet (SDS) provided by MedchemExpress, this compound (CAS No. 2102347-47-5) is classified as not a hazardous substance or mixture .[1] This classification is a key determinant for its disposal protocol. However, it is imperative to note that disposal of any chemical waste must adhere to federal, state, and local regulations.
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the proper handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2102347-47-5 | MedchemExpress |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Disposal Guideline | Dispose of in compliance with federal, state, and local regulations. | General Laboratory Best Practices |
| Recommended Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, gloves, and a lab coat. | General Laboratory Best Practices |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, responsible chemical management dictates a structured disposal process. The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-hazardous chemical waste" and specify "this compound".
-
Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
2. Waste Collection:
-
Collect waste this compound, including any residual amounts in containers and contaminated materials (e.g., pipette tips, weighing paper), in the designated non-hazardous waste container.
-
For solutions of this compound (e.g., dissolved in DMSO), the entire solution should be treated as waste and collected in the appropriate container.
3. Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Engage with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the pickup and disposal of the non-hazardous chemical waste.
-
Provide the waste manifest with the accurate chemical name (this compound) and confirm its non-hazardous classification.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste material safely and in accordance with general laboratory best practices.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
